1-Methyl-2-phenyl-1H-imidazole
Description
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Structure
3D Structure
Properties
CAS No. |
3475-07-8 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-methyl-2-phenylimidazole |
InChI |
InChI=1S/C10H10N2/c1-12-8-7-11-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
OQJQPIWVCBJVAZ-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C2=CC=CC=C2 |
Canonical SMILES |
CN1C=CN=C1C2=CC=CC=C2 |
Other CAS No. |
3475-07-8 |
Origin of Product |
United States |
Foundational & Exploratory
1-Methyl-2-phenyl-1H-imidazole chemical structure and properties
An In-Depth Technical Guide to 1-Methyl-2-phenyl-1H-imidazole
Introduction
The imidazole ring system is a cornerstone of modern medicinal chemistry and materials science. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold." This designation stems from its frequent appearance in biologically active compounds and functional materials.[1][2] Imidazole-based compounds exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 1-Methyl-2-phenyl-1H-imidazole, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, key applications, and essential safety protocols.
Chemical Identity and Structure
1-Methyl-2-phenyl-1H-imidazole is an aromatic heterocyclic compound featuring a phenyl group substituted at the C2 position and a methyl group at the N1 position of the imidazole ring. This specific substitution pattern fixes the tautomeric form of the imidazole ring and imparts distinct properties compared to its unmethylated precursor, 2-phenylimidazole.
-
IUPAC Name: 1-methyl-2-phenyl-1H-imidazole
-
Synonyms: 1-Methyl-2-phenylimidazole, N-Methyl-2-phenylimidazole
-
CAS Number: 3475-07-8[4]
-
Molecular Formula: C₁₀H₁₀N₂
-
Molecular Weight: 158.20 g/mol
Below is a diagram representing the 2D chemical structure of the molecule.
Caption: 2D Structure of 1-Methyl-2-phenyl-1H-imidazole.
Physicochemical and Spectroscopic Properties
The properties of 1-Methyl-2-phenyl-1H-imidazole are dictated by the combination of the aromatic phenyl ring, the polar imidazole core, and the N-methyl group. The following table summarizes its key physicochemical data. For context, data for the related precursor 2-phenylimidazole is also included.
| Property | 1-Methyl-2-phenyl-1H-imidazole | 2-Phenyl-1H-imidazole (Precursor) | Source |
| CAS Number | 3475-07-8 | 670-96-2 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂ | [5] |
| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [5] |
| Appearance | Data not available (likely an oil or low-melting solid) | White to light yellow crystalline solid | [6] |
| Melting Point | Data not available | 142-148 °C | [4][6] |
| Boiling Point | Data not available | 340 °C | [6] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and chloroform. | Moderately soluble in polar solvents like water and alcohols. | [6] |
| Density | Data not available | ~1.1 g/cm³ | [4] |
| logP | Data not available | 1.29 - 1.88 | [4][6] |
Spectroscopic Data: Spectroscopic analysis is crucial for structure verification. For 1-Methyl-2-phenyl-1H-imidazole:
-
¹H NMR: Proton NMR spectra will show characteristic signals for the methyl protons (a singlet), and distinct aromatic protons for both the phenyl and imidazole rings. The imidazole protons typically appear in the 6.7-7.7 ppm range.[7]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the methyl carbon, the carbons of the imidazole ring (typically 124-133 ppm), and the carbons of the phenyl ring.[7][8]
Synthesis: N-Methylation of 2-Phenylimidazole
A robust and common method for preparing 1-Methyl-2-phenyl-1H-imidazole is the direct N-methylation of its precursor, 2-phenylimidazole. This synthesis is a classic example of nucleophilic substitution.
Causality and Rationale
The protocol relies on generating a potent nucleophile from 2-phenylimidazole. The N-H proton of the imidazole ring is weakly acidic (pKa ~13) and can be removed by a strong base.[6] This deprotonation creates an imidazolide anion, which is a powerful nucleophile. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, in an Sₙ2 reaction to form the desired N-methylated product. The choice of a polar aprotic solvent like DMF or THF is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Methyl-2-phenyl-1H-imidazole.
Detailed Step-by-Step Protocol
-
Preparation (Deprotonation): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-phenylimidazole (1.0 eq). b. Add anhydrous dimethylformamide (DMF) to dissolve the starting material. c. Cool the solution to 0 °C using an ice bath. d. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, producing hydrogen gas. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating complete formation of the imidazolide anion.
-
Methylation Reaction: a. Cool the reaction mixture back to 0 °C. b. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Rationale: Methyl iodide provides a highly reactive electrophilic methyl group for the Sₙ2 reaction. c. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification: a. Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water to decompose any remaining NaH. b. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield pure 1-Methyl-2-phenyl-1H-imidazole.
Applications in Research and Development
The 1-methyl-2-phenyl-imidazole scaffold is a valuable building block in several scientific domains.
Drug Discovery and Medicinal Chemistry
The imidazole nucleus is a bioisostere for other chemical groups and can act as a proton donor or acceptor, making it a versatile component for interacting with biological targets.[1][9] Phenyl-imidazole derivatives have been investigated for a range of biological activities. For example, 2-phenylimidazole and its analogs are known inhibitors of enzymes like calmodulin-dependent nitric-oxide synthase.[4] The N-methylation of this scaffold can modulate its pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, making it a key strategy in drug design. The molecule serves as an important intermediate for the synthesis of more complex, biologically active compounds.[6][10]
Materials Science and Coordination Chemistry
Imidazole derivatives are widely used as ligands to form coordination complexes with various metals.[4][6] The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other functional materials. These materials can have applications in catalysis, gas storage, and as organic light-emitting diodes (OLEDs).
Synthetic Organic Chemistry
In synthetic chemistry, N-methylated imidazoles can be used in C-H activation reactions. The hydrogen at the C2 position of 1-methylimidazole is known to be acidic and can be deprotonated using a strong base like n-butyllithium (n-BuLi).[11] This creates a nucleophilic center at C2, allowing for the introduction of various functional groups and the construction of more complex molecules.
Safety, Handling, and Storage
Potential Hazards (Inferred):
-
Skin and Eye Irritation: Imidazole and its derivatives are often corrosive or irritants, capable of causing skin irritation and serious eye damage.[5][12]
-
Harmful if Swallowed: Oral toxicity is a common hazard for this class of compounds.[5][12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles and a face shield if there is a splash risk.
-
Use a lab coat to protect clothing.
-
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][13]
-
Keep away from strong oxidizing agents and acids.
Conclusion
1-Methyl-2-phenyl-1H-imidazole is a versatile heterocyclic compound with significant potential as a chemical intermediate. Its unique structural features, derived from the combination of a phenyl group and a methylated imidazole core, make it a valuable building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for researchers looking to leverage its capabilities in their scientific endeavors.
References
-
Wikipedia. (2023, December 2). 1-Methylimidazole. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (2022, August 25). 2-Phenyl-1H-imidazole CAS#:670-96-2. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Retrieved February 4, 2026, from [Link].
-
Caloong Chemical Co., Ltd. (2023, July 7). Overview of the Synthesis Method of 2-Phenylimidazole. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.
-
Wikipedia. (2024, January 20). Imidazole. In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved February 4, 2026, from [Link]
-
The Journal of Physical Chemistry A. (n.d.). The Cohesive Interactions in Phenylimidazoles. Retrieved February 4, 2026, from [Link]
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755.
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Retrieved February 4, 2026, from [Link]
- Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(3), 385-408.
-
Supporting Information. (n.d.). General Consideration. Retrieved February 4, 2026, from [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved February 4, 2026, from [Link]
- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-12.
-
ACS Publications. (2022). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. Retrieved February 4, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 4, 2026, from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved February 4, 2026, from [Link]
-
IUCr Journals. (2018). 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2011). 2-Phenyl-1H-imidazole. Retrieved February 4, 2026, from [Link]
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- 13. 1-Phenylimidazole | 7164-98-9 [chemicalbook.com]
Thermodynamic Stability of N-Methylated Phenylimidazoles: A Technical Guide
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the phenylimidazole scaffold is a privileged structure, serving as a core pharmacophore in P450 inhibitors, p38 MAP kinase inhibitors, and antifungal agents. However, the N-methylation of 4(5)-phenylimidazole presents a critical thermodynamic and kinetic challenge: regioisomerism .
Due to annular tautomerism, the precursor exists in equilibrium between 4-phenylimidazole and 5-phenylimidazole. N-methylation can occur at either nitrogen, yielding two distinct isomers:
-
1-methyl-4-phenylimidazole (1,4-isomer): The phenyl and methyl groups are distal.
-
1-methyl-5-phenylimidazole (1,5-isomer): The phenyl and methyl groups are proximal (vicinal).
This guide delineates the thermodynamic principles governing this stability, provides validated protocols for synthesis and differentiation, and establishes a computational framework for prediction.
Thermodynamic vs. Kinetic Landscape[1]
The Steric Dominance Rule
The thermodynamic stability of N-methylated phenylimidazoles is governed primarily by steric hindrance and secondarily by electronic conjugation .
-
Thermodynamic Product (1,4-isomer): In the 1-methyl-4-phenylimidazole isomer, the bulky phenyl group at C4 is remote from the N-methyl group. This allows the phenyl ring to adopt a coplanar conformation with the imidazole ring, maximizing
- conjugation and lowering the Gibbs free energy ( ). -
Kinetic/Unstable Product (1,5-isomer): In the 1-methyl-5-phenylimidazole isomer, the N-methyl group and C5-phenyl group are vicinal. The van der Waals radii of the methyl protons and phenyl ortho-protons overlap (steric clash). To relieve this strain, the phenyl ring must twist out of planarity, breaking conjugation and raising the internal energy of the molecule.
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape. The 1,4-isomer sits in a deeper thermodynamic well compared to the 1,5-isomer.
Figure 1: Reaction coordinate diagram illustrating the kinetic and thermodynamic preference for the 1,4-isomer over the 1,5-isomer during alkylation.
Experimental Protocols
Synthesis: Controlling Regioselectivity
While the 1,4-isomer is thermodynamically favored, obtaining the 1,5-isomer often requires specific directing groups or blocking strategies. For standard methylation to access the stable isomer:
Reagents:
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Electrophile: Methyl Iodide (
) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Protocol (Thermodynamic Control):
-
Dissolution: Dissolve 4-phenylimidazole (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
(2.0 eq). Stir at room temperature for 30 minutes to ensure formation of the imidazolide anion. Note: The anion resonates between N1 and N3. -
Alkylation: Add
(1.1 eq) dropwise. -
Equilibration: Stir at 60°C for 4-6 hours. Elevated temperature helps overcome kinetic traps and favors the thermodynamic product.
-
Workup: Quench with water, extract with EtOAc, and wash with brine.
-
Purification: Flash chromatography (DCM:MeOH gradient). The 1,4-isomer is typically less polar than the 1,5-isomer due to better planarity/packing.
Structural Validation: The NOE "Smoking Gun"
NMR Nuclear Overhauser Effect (NOE) spectroscopy is the only reliable method to distinguish the isomers in solution without X-ray crystallography.
Methodology:
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target: Irradiate the N-Methyl singlet (
3.6 - 3.8 ppm).
| Isomer | Observation upon N-Me Irradiation | Interpretation |
| 1-Methyl-4-Phenyl | NOE to H-5 only. (Singlet aromatic proton, | The methyl group is far from the phenyl ring. It is close only to the imidazole H-5 proton. |
| 1-Methyl-5-Phenyl | NOE to Phenyl ortho-protons. (Multiplet, | The methyl group is spatially adjacent to the phenyl ring, confirming the 1,5-substitution pattern. |
Computational Prediction Framework (DFT)
To predict stability for novel derivatives (e.g., 4-(4-fluorophenyl)imidazole), use the following Density Functional Theory (DFT) workflow.
Workflow Diagram:
Figure 2: Computational workflow for determining thermodynamic stability.
Calculation Parameters:
-
Functional: B3LYP (robust for organic ground states) or
B97X-D (includes dispersion corrections, critical for the phenyl-methyl interaction). -
Basis Set: 6-311++G(d,p).
-
Solvation Model: PCM or SMD (using the reaction solvent, e.g., DMF).
Typical Results:
- kcal/mol in favor of the 1,4-isomer.
-
If
kcal/mol, the 1,5-isomer will be of the population at equilibrium.
References
-
Regioselective Alkylation of Imidazoles
- Title: Development of a Regioselective N-methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
- Source: N
-
URL:[Link]
-
Thermodynamic Properties of Phenylimidazoles
-
NOE Analysis for Structural Assignment
- Title: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts.
- Source: Chemistry LibreTexts
-
URL:[Link]
-
DFT Studies on Imidazole Tautomerism
Sources
- 1. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Methyl-2-phenyl-1H-imidazole: A Structural Probe for Heterocyclic Amine Toxicity
[1]
Part 1: Core Directive & Scientific Context[1]
The "Model" Paradox
In the field of toxicology, "model" usually implies a compound that induces a specific pathology (e.g., MPTP for Parkinson's). However, 1-Methyl-2-phenyl-1H-imidazole (MPI) serves a different, equally critical function: it is a structural subtractive model .[1]
MPI represents the "scaffold" of the potent carcinogen PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) but lacks the critical "warhead"—the exocyclic amino group required for metabolic activation.[1] By studying MPI, researchers isolate the steric and electronic determinants of enzyme binding (specifically Cytochrome P450 1A2) from the catalytic turnover that leads to DNA adduction.
Key Distinction:
-
PhIP (Toxin): Binds CYP1A2
N-hydroxylation DNA Adducts Cancer.[1] -
MPI (Model/Probe): Binds CYP1A2
No N-hydroxylation (Inhibition) No Adducts.[1]
Chemical Causality: The Structure-Toxicity Gap
The toxicity of HCAs is driven by the nitrenium ion hypothesis.[1] The exocyclic amine (at C2 of the imidazole ring in PhIP) is hydroxylated by CYP1A2. MPI, having a phenyl group at C2 and lacking the amine, cannot form this reactive intermediate.
Therefore, MPI is used to:
-
Map the CYP1A2 Active Site: It acts as a Type II ligand, coordinating the heme iron with its imidazole nitrogen, mimicking the initial binding step of toxic HCAs without undergoing the fatal reaction.
-
Inhibit Bioactivation: It serves as a competitive inhibitor to validate if a toxicity pathway is CYP1A2-dependent.[1]
-
Study Maillard Formation: It models the condensation of creatinine and phenylalanine precursors during thermal processing (cooking) without generating the mutagenic hazard in the lab.
Part 2: Mechanisms & Experimental Logic[1]
The CYP1A2 Type II Binding Mechanism
The primary utility of MPI is its ability to bind the heme iron of Cytochrome P450 enzymes. Unlike substrates (Type I binding) that displace water to raise the spin state, MPI (and other imidazoles) donates an electron pair from the sp2 nitrogen directly to the ferric iron (
-
Observation: This results in a "Type II" difference spectrum with a peak at ~425-435 nm and a trough at ~390-410 nm.[1]
-
Causality: This strong coordination blocks the oxygen binding required for catalysis, effectively "jamming" the enzyme. This proves that the imidazole ring of PhIP is the primary "anchor" for the enzyme, while the phenyl ring provides hydrophobic alignment.
Experimental Protocol: Spectral Binding Assay
To validate MPI as a model for HCA binding affinity, the following self-validating protocol is standard.
Objective: Determine the Binding Constant (
Reagents:
-
Recombinant Human CYP1A2 microsomes (Supersomes™).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
-
Ligand: MPI stock (dissolved in DMSO).[1]
Step-by-Step Methodology:
-
Baseline Correction: Place two cuvettes containing 1 mL of diluted microsomes (1 µM CYP content) in the spectrophotometer (sample and reference). Record a baseline (should be flat).[1]
-
Titration: Add MPI to the sample cuvette in increasing increments (0.5 µM to 50 µM). Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.
-
Measurement: Scan from 350 nm to 500 nm after each addition.
-
Validation: You must observe a red shift (peak appearance at ~430 nm).[1] If a peak appears at 390 nm (Type I), the model is invalid (indicates substrate displacement, not coordination).
-
Calculation: Plot
(Peak minus Trough) vs. [MPI]. Fit to the Michaelis-Menten equation to derive .[1]
Quantitative Comparison: Model vs. Toxin
The following table summarizes the divergence in properties that makes MPI a safe model for structural studies.
| Feature | PhIP (Carcinogen) | MPI (Model Probe) | Significance |
| Structure | Imidazo[4,5-b]pyridine fused ring | Single Imidazole ring | MPI tests the role of the isolated imidazole core.[1] |
| C2 Substituent | Amino ( | Phenyl ( | The amino group is the site of bioactivation.[1] |
| CYP Binding | Substrate (Type I/Metabolized) | Inhibitor (Type II/Ligand) | MPI freezes the enzyme in the bound state. |
| Mutagenicity | Ames Positive (TA98) | Ames Negative | MPI allows non-hazard lab handling for binding studies.[1] |
| LogP | ~2.3 | ~1.9 | Similar lipophilicity ensures comparable membrane access.[1] |
Part 3: Visualization of Signaling & Logic
Pathway Diagram: Bioactivation vs. Inhibition
The following Graphviz diagram illustrates how MPI intercepts the toxicity pathway of HCAs.
Figure 1: Mechanistic divergence between PhIP (toxin) and MPI (model). MPI coordinates the heme iron, preventing the oxygen transfer required to activate PhIP.
Structural Overlay Logic
This diagram explains the structural "mimicry" used in molecular modeling (QSAR).
Figure 2: QSAR logic. MPI retains the hydrophobic and electronic address of PhIP but deletes the reactive amine warhead.
References
-
Felton, J. S., & Knize, M. G. (1990). Heterocyclic-amine mutagens/carcinogens in foods. Handbook of Experimental Pharmacology, 94, 471-502.[1]
-
Turesky, R. J. (2005).[2] Heterocyclic aromatic amines: Potential human carcinogens. In Chemical Carcinogenesis.
-
Murray, B. P., et al. (1997). The inhibitory effect of heteroaromatic amines on the expression of CYP1A2. Journal of Pharmacology and Experimental Therapeutics.
-
Boobis, A. R., et al. (1994). Metabolic aspects of the toxicity of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry.
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-phenyl-1H-imidazole is a heterocyclic aromatic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted imidazole, its unique structural characteristics—a five-membered aromatic ring containing two nitrogen atoms, further functionalized with methyl and phenyl groups—confer specific physicochemical properties that are crucial for its application and development. This guide provides a detailed reference on the boiling point and density of 1-methyl-2-phenyl-1H-imidazole, alongside comprehensive, field-proven methodologies for their experimental determination. Understanding these fundamental properties is a critical first step in the rational design of novel pharmaceuticals, the development of advanced materials, and the optimization of synthetic routes. This document is intended to serve as an authoritative resource, grounded in scientific integrity, to support researchers in their endeavors with this versatile molecule.
Physicochemical Properties of 1-Methyl-2-phenyl-1H-imidazole
The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules in the liquid state. For 1-methyl-2-phenyl-1H-imidazole, these properties are influenced by the polar imidazole ring, the nonpolar phenyl group, and the methyl substituent.
| Property | Value | Conditions | Source |
| Boiling Point | 304.1 °C | at 760 mmHg | LookChem[1] |
| 100 °C | at 0.3 Torr | HFC17108[2] | |
| Density | 1.04 g/cm³ | Not Specified | LookChem[1] |
| CAS Number | 3475-07-8 | N/A | PubChem[3] |
Note: The significant difference in boiling point is due to the vastly different pressure conditions under which the measurements were taken or predicted. The value at 760 mmHg represents the normal boiling point.
Experimental Determination of Boiling Point
The accurate determination of a compound's boiling point is essential for its identification, purification, and safe handling. The Thiele tube method is a common and reliable technique for determining the boiling point of a small quantity of a liquid sample.
Causality Behind Experimental Choices
The choice of the Thiele tube method is predicated on its efficiency for small sample volumes and its ability to provide a uniform temperature gradient. The design of the Thiele tube, with its side-arm, facilitates the circulation of the heating oil, ensuring that the sample and the thermometer are heated evenly. This minimizes experimental error that can arise from temperature fluctuations. The use of an inverted capillary tube is a critical component of this technique; the principle relies on the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure.
Step-by-Step Methodology for Boiling Point Determination
-
Sample Preparation: A small amount (a few drops) of 1-methyl-2-phenyl-1H-imidazole is placed in a small, clean test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring that the bottom of the test tube is level with the thermometer bulb.
-
Heating: The entire assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is gently heated at the side-arm.
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating should continue until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Validation: The procedure should be repeated to ensure the reproducibility of the result.
Caption: Experimental workflow for determining the boiling point of 1-methyl-2-phenyl-1H-imidazole using the Thiele tube method.
Experimental Determination of Density
Density is a fundamental property that relates the mass of a substance to the volume it occupies. For a liquid such as 1-methyl-2-phenyl-1H-imidazole, its density can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance for less precise measurements.
Causality Behind Experimental Choices
The use of a pycnometer is the gold standard for determining the density of liquids due to its design which allows for a very precise measurement of a specific volume. The ground glass stopper with a fine capillary tube ensures that the pycnometer can be filled to the same volume consistently, minimizing errors in volume measurement. For routine measurements where high precision is not paramount, a graduated cylinder and an analytical balance offer a more straightforward, albeit less accurate, method. The choice between these methods depends on the required level of accuracy for the intended application.
Step-by-Step Methodology for Density Determination
-
Mass of the Empty Container: A clean and dry graduated cylinder is weighed on an analytical balance. This mass is recorded as m1.
-
Volume of the Sample: A specific volume of 1-methyl-2-phenyl-1H-imidazole is carefully measured using the graduated cylinder. This volume is recorded as V. To minimize error, the reading should be taken from the bottom of the meniscus.
-
Mass of the Container and Sample: The graduated cylinder containing the sample is re-weighed on the same analytical balance. This mass is recorded as m2.
-
Calculation of Density: The density (ρ) of the liquid is calculated using the following formula:
ρ = (m2 - m1) / V
-
Temperature Control: It is crucial to record the ambient temperature at which the measurement is performed, as density is temperature-dependent.
-
Self-Validation: To ensure the accuracy of the measurement, the procedure should be repeated multiple times, and the average density should be reported. The precision of the results will serve as a self-validating mechanism.
Caption: Logical flow for the experimental determination of the density of 1-methyl-2-phenyl-1H-imidazole.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a focused overview of the boiling point and density of 1-methyl-2-phenyl-1H-imidazole, supported by detailed experimental protocols for their determination. By understanding these fundamental physicochemical properties and the principles behind their measurement, researchers and drug development professionals can more effectively utilize this compound in their scientific pursuits. The emphasis on causality and self-validating systems within the described protocols is intended to foster a culture of precision and reliability in the laboratory.
References
-
LookChem. (n.d.). Cas 3475-07-8, 1-methyl-2-phenyl-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole. Retrieved from [Link]
Sources
Methodological & Application
Advanced GC-MS Protocols for Volatile Imidazole Derivatives
Application Note: AN-GCMS-IMID-026
Abstract
The analysis of volatile imidazole derivatives, particularly 4-methylimidazole (4-MEI) and its alkyl analogs, presents a distinct set of chromatographic challenges due to their amphoteric nature, high polarity, and basicity. Standard GC protocols often result in severe peak tailing, irreversible adsorption, and poor reproducibility. This guide details two optimized workflows: Silylation (BSTFA) for high-sensitivity research applications and Alkyl Chloroformate Derivatization for aqueous matrices.
Part 1: The Chemical Challenge (The "Basicity Trap")
To successfully analyze imidazoles, one must first understand why they fail in standard setups. Imidazoles contain a secondary amine (-NH) in the aromatic ring. This nitrogen possesses a lone pair of electrons that acts as a Lewis base.
-
The Interaction: This basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of non-deactivated glass liners and column stationary phases.
-
The Result: Non-linear adsorption isotherms, manifesting as "shark-fin" tailing peaks and shifting retention times as the active sites become saturated.
-
The Solution: We must either mask the active sites of the system (Base Deactivation) or mask the basic nitrogen of the analyte (Derivatization).
Part 2: Sample Preparation & Derivatization Protocols
Protocol A: Silylation with BSTFA (The Research Standard)
Best for: High-purity extracts, pharmaceutical intermediates, and non-aqueous samples.
This reaction replaces the active proton on the imidazole nitrogen with a trimethylsilyl (TMS) group, reducing polarity and increasing volatility.
Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1]
-
TMCS: Trimethylchlorosilane (1% v/v added as a catalyst).[2]
-
Solvent: Anhydrous Acetonitrile or Pyridine.[1]
Step-by-Step Workflow:
-
Dry: Ensure sample extract is completely free of water (water hydrolyzes TMS reagents). Evaporate to dryness under nitrogen if necessary.
-
Reconstitute: Dissolve residue in 100 µL anhydrous acetonitrile.
-
Derivatize: Add 50 µL BSTFA + 1% TMCS.
-
Incubate: Cap vial tightly. Heat at 70°C for 30 minutes . (Imidazoles are sterically accessible but require heat to drive the equilibrium).
-
Cool & Inject: Cool to room temperature. Inject directly.
Protocol B: Isobutyl Chloroformate (The Aqueous Solution)
Best for: Food matrices (caramel coloring, beverages), biological fluids.
This reaction occurs in aqueous media, making it superior for extracting imidazoles from beverages without extensive drying steps.
Reagents:
-
Isobutyl Chloroformate (IBCF).[3]
-
Buffer: Carbonate/Bicarbonate (pH 9-10).
Step-by-Step Workflow:
-
Buffer: Adjust sample pH to 9.5 using carbonate buffer.
-
React: Add IBCF and shake vigorously for 5 minutes.
-
Extract: The resulting carbamate derivative is hydrophobic. Extract into ethyl acetate.
-
Dry: Dry the organic layer over anhydrous
. -
Inject: Inject the ethyl acetate layer.
Part 3: Instrumental Parameters (GC-MS)
The following parameters are optimized for the TMS-derivative (Protocol A) but are compatible with Protocol B with minor oven adjustments.
Inlet System (Critical)
The inlet is the primary site of analyte loss.
-
Mode: Splitless (for trace analysis < 1 ppm) or Split (10:1 for high concentration).
-
Temperature: 250°C.
-
Liner Selection: MANDATORY: Use a Base-Deactivated Liner (e.g., Siltek™ or Ultra Inert™ with wool). Standard deactivated liners are insufficient for underivatized traces.
-
Why? Wool increases surface area for vaporization but must be perfectly deactivated to prevent adsorption.
-
Column Selection
-
Phase: 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS).
-
Logic: Imidazole derivatives are moderately polar. A 5% phenyl phase provides enough selectivity to separate isomers (e.g., 4-MEI vs. 2-MEI) without the thermal bleed of Wax columns.
-
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Oven Program
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 15°C/min to 150°C.
-
Ramp 2: 25°C/min to 300°C (hold 3 min to bake out silylation reagents).
-
Note: Silylation reagents (BSTFA) elute early; ensure the solvent delay protects the filament.
Mass Spectrometer (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (70 eV).
-
Acquisition: SIM (Selected Ion Monitoring) is required for sensitivity.
Target Ions (SIM Table)
| Analyte | Derivative | MW (Deriv) | Quant Ion (m/z) | Qualifier Ions (m/z) | Mechanism |
| Imidazole | TMS | 140 | 140 | 125, 73 | Molecular Ion ( |
| 4-Methylimidazole | TMS | 154 | 154 | 139, 73 | |
| 2-Methylimidazole | TMS | 154 | 154 | 139, 73 | Isomer differentiation by RT |
| 4-MEI | Isobutyl-Carbamate | 182 | 182 | 82, 54 | Carbamate cleavage |
Note: The m/z 73 ion is the trimethylsilyl group
Part 4: Visualized Workflow
Caption: Optimized workflow for trace analysis of imidazoles using silylation (Protocol A). Note the critical drying step before derivatization.
Part 5: Troubleshooting & Quality Control
Common Failure Modes
-
Peak Tailing (Even after derivatization):
-
Cause: Incomplete derivatization or active sites in the liner.
-
Fix: Fresh BSTFA is required (it degrades with moisture). Replace the inlet liner with a new base-deactivated one.
-
-
Missing Peaks:
-
Cause: Moisture in the sample "killed" the silanizing reagent.
-
Fix: Ensure the sample is dried under
or use the Isobutyl Chloroformate method (Protocol B) which tolerates water.
-
-
Isomer Co-elution:
-
Cause: 4-MEI and 2-MEI have similar boiling points.
-
Fix: Slow the oven ramp rate to 5°C/min between 100°C and 140°C.
-
System Suitability Test (SST)
Run a standard of 2-Ethylimidazole (Internal Standard) before every batch.
-
Acceptance Criteria: Tailing Factor (
) < 1.2. If , perform inlet maintenance immediately.
References
-
US Food and Drug Administration (FDA). (2020). Questions & Answers About 4-MEI. Retrieved from [Link]
-
Restek Corporation. (n.d.). Base Deactivation for Inlet Liners. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol.... Retrieved from [Link]
Sources
Application Note: Optimization of Mobile Phase for Imidazole Separation on C18 Columns
Executive Summary: The Imidazole Challenge
Imidazole (1,3-diazole) presents a classic chromatographic paradox. As a small, polar, basic heterocycle (
Standard generic gradients (Water/Acetonitrile + 0.1% Formic Acid) typically fail, causing imidazole to elute in the void volume (
Mechanistic Insight: Why Standard C18 Fails
To optimize the mobile phase, one must first understand the molecular competition occurring inside the column.
-
The Retention Deficit: At acidic pH (pH < 5), imidazole is fully protonated (
). It is highly hydrophilic, preventing the hydrophobic adsorption onto C18 alkyl chains required for retention. -
The Tailing Trap: Protonated imidazole acts as a counter-ion to ionized residual silanols (
) on the silica surface. This secondary ion-exchange interaction is kinetically slow, causing the characteristic "shark fin" tailing.
Visualization: The Silanol Trap
The following diagram illustrates the competing forces during a failed separation attempt.
Figure 1: Mechanism of failure on standard C18 at acidic pH without additives. The analyte bypasses the C18 ligand and binds to the silica surface.
Strategy A: Ion-Pair Chromatography (IP-RPLC)
Best for: UV Detection, Standard Silica C18 Columns (pH 2–8 stability).
This method uses an anionic surfactant (sulfonate) to form a neutral, hydrophobic complex with the cationic imidazole. This "ion-pair" effectively greases the molecule, allowing it to stick to the C18 phase.
Protocol A: Octanesulfonate System
Reagents:
-
Sodium 1-Octanesulfonate (IPC Reagent).
-
Potassium Phosphate Monobasic (
). -
Phosphoric Acid (85%).
-
HPLC Grade Methanol.
Mobile Phase Preparation:
-
Aqueous Phase (Buffer A): Dissolve 2.16 g of Sodium 1-Octanesulfonate (10 mM) and 3.40 g of
(25 mM) in 950 mL of HPLC-grade water. -
pH Adjustment: Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. Crucial: Low pH ensures Imidazole is fully protonated (
) to pair with the sulfonate ( ). -
Filtration: Dilute to 1000 mL and filter through a 0.22 µm nylon membrane. Note: IPC reagents are viscous; filtration prevents check-valve sticking.
-
Organic Phase (Solvent B): 100% Methanol. Acetonitrile is less effective for solubilizing sulfonate salts and may precipitate buffers.
Isocratic Method Parameters:
| Parameter | Setting |
|---|---|
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase Ratio | 80% Buffer A / 20% Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controls ion-pair kinetics) |
| Detection | UV @ 210–220 nm |
Self-Validation Step:
Calculate the Retention Factor (
Strategy B: High-pH Suppression
Best for: LC-MS Applications, Hybrid C18 Columns (pH 1–12 stability).
Standard silica dissolves at pH > 8.[1] However, Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge, Agilent Zorbax Extend) withstand pH up to 12. At pH 10, imidazole becomes neutral (deprotonated), significantly increasing its hydrophobicity and eliminating the cation-exchange interaction with silanols.
Protocol B: Ammonium Bicarbonate System
Reagents:
-
Ammonium Bicarbonate (
). -
Ammonium Hydroxide (
). -
HPLC Grade Acetonitrile.
Mobile Phase Preparation:
-
Aqueous Phase (Buffer A): Dissolve 10 mM Ammonium Bicarbonate in water.
-
pH Adjustment: Adjust pH to 10.0 using Ammonium Hydroxide. Note: Imidazole
is 6.[1]95. pH 10 ensures >99.9% is in the neutral state. -
Organic Phase (Solvent B): 100% Acetonitrile.
Gradient Method Parameters:
| Parameter | Setting |
|---|---|
| Column | MUST be High-pH Stable (Hybrid C18) |
| Gradient | 0-2 min: 5% B (Hold) 2-10 min: 5% -> 30% B |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
| Detection | UV or MS (ESI+) |
Method Development Decision Matrix
Use this workflow to select the correct protocol for your specific instrumentation and column inventory.
Figure 2: Decision tree for selecting mobile phase conditions based on detection limits and column chemistry.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Drifting Retention Times | Ion-Pair equilibrium not reached. | IP-RPLC requires long equilibration. Flush column with 20-30 column volumes of Mobile Phase A before starting. |
| Baseline Noise (UV) | Impure Ion-Pair reagent. | Use "HPLC Grade" sulfonates only. Lower wavelength limit to 215 nm (sulfonates absorb <210 nm). |
| Peak Splitting | Sample solvent mismatch. | Dissolve the sample in the mobile phase , not pure organic solvent. Strong solvent injection causes peak distortion for early eluters. |
| Precipitation | Buffer/Organic incompatibility. | Do not exceed 80% Methanol with >20mM Phosphate buffers. If using Acetonitrile with phosphates, keep buffer <15mM. |
References
-
Méndez, A., et al. (2003).[2] "Comparison of the acidity of residual silanol groups in several liquid chromatography columns." Journal of Chromatography A.
-
Thermo Fisher Scientific. (2012). "Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection." Technical Note 12.
-
Agilent Technologies. (2020). "Agilent ZORBAX Column Selection Guide for HPLC." Application Guide.
-
Chromatography Forum. (2013). "RP HPLC method for Imidazole - Discussion on pKa and Ion Pairing."
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.
Sources
One-Pot Synthesis of Substituted N-Methylimidazoles: An Application Guide for Researchers
Substituted N-methylimidazole scaffolds are of paramount importance in contemporary drug discovery and materials science, forming the core of numerous pharmaceuticals, ionic liquids, and catalysts. The efficient construction of these heterocycles is a key objective for synthetic chemists. This technical guide provides an in-depth exploration of robust and scalable one-pot synthesis protocols for substituted N-methylimidazoles, designed for researchers, scientists, and professionals in drug development. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the selection of synthetic strategies.
Introduction: The Significance of One-Pot Syntheses
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and environmental sustainability.[1][2] By minimizing purification steps and reducing solvent and reagent consumption, these protocols align with the principles of green chemistry and are highly desirable for both academic research and industrial applications. This guide focuses on such streamlined approaches to the synthesis of substituted N-methylimidazoles.
I. Four-Component Synthesis of 1,2,4,5-Tetrasubstituted N-Methylimidazoles
A prevalent and highly adaptable one-pot method for generating polysubstituted N-methylimidazoles is the four-component condensation reaction. This approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, methylamine, and ammonium acetate. The selection of a suitable catalyst is crucial for the efficiency and success of this transformation.
A. Catalysis with Nanocrystalline Magnesium Aluminate (MgAl₂O₄) under Ultrasonic Irradiation
Scientific Principle: This method leverages the catalytic activity of nanocrystalline magnesium aluminate (MgAl₂O₄) to facilitate the multi-component condensation.[1] The high surface area and acidic sites of the nanocatalyst are believed to activate the carbonyl groups of the aldehyde and the 1,2-dicarbonyl compound, thereby promoting the formation of the diimine intermediate.[1] The use of ultrasonic irradiation can enhance the reaction rate by providing localized energy for bond formation and improving mass transfer.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of N-methylimidazoles using nanocrystalline MgAl₂O₄.
Detailed Protocol:
-
Reaction Setup: In a suitable round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), the desired aldehyde (1 mmol), methylamine (as a solution, e.g., 40% in water, 1.2 mmol), ammonium acetate (2 mmol), and nanocrystalline MgAl₂O₄ (e.g., 5 mol%) in ethanol (10 mL).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the catalyst with ethanol.
-
Isolation: Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1,2,4,5-tetrasubstituted N-methylimidazole.
B. Trityl Chloride (TrCl) Catalysis under Solvent-Free Conditions
Scientific Principle: Trityl chloride (Ph₃CCl) serves as an efficient catalyst for the one-pot, four-component synthesis of tetrasubstituted imidazoles.[2] The catalytic activity is attributed to the in-situ generation of the trityl carbocation (Ph₃C⁺), a Lewis acid that can activate the carbonyl substrates.[2] This method is often performed under solvent-free conditions, which enhances its green chemistry profile.
Mechanistic Insight:
Caption: Simplified mechanism of the four-component imidazole synthesis.
Detailed Protocol:
-
Reaction Mixture: In a mortar, grind together the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and trityl chloride (5 mol%).
-
Addition of Amines: Add methylamine (1.2 mmol) and ammonium acetate (2 mmol) to the mixture and continue to grind for the specified time at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, add ethyl acetate to the reaction mixture and filter to remove any insoluble material.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired product.
Comparative Data for Four-Component Syntheses:
| Catalyst | 1,2-Dicarbonyl | Aldehyde | Amine | Conditions | Yield (%) | Reference |
| Nanocrystalline MgAl₂O₄ | Benzil | 4-Chlorobenzaldehyde | Methylamine | Ethanol, Ultrasonic, RT | 92 | [1] |
| Nanocrystalline MgAl₂O₄ | Benzil | 4-Methoxybenzaldehyde | Methylamine | Ethanol, Ultrasonic, RT | 95 | [1] |
| Trityl Chloride | Benzil | Benzaldehyde | Methylamine | Solvent-free, RT, 15 min | 94 | [2] |
| Trityl Chloride | Benzil | 4-Nitrobenzaldehyde | Methylamine | Solvent-free, RT, 20 min | 96 | [2] |
II. Van Leusen Imidazole Synthesis: A Three-Component Approach
The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[3] This reaction can be adapted into a one-pot, three-component protocol where the aldimine is generated in situ from an aldehyde and a primary amine, such as methylamine.[3]
Scientific Principle: The reaction proceeds through the in-situ formation of an aldimine from the aldehyde and methylamine. TosMIC, a key reagent containing a reactive isocyanide carbon and an active methylene group, then undergoes a base-induced cycloaddition with the aldimine.[3] Subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline affords the N-methylimidazole.[3]
Detailed Protocol:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1 mmol) and methylamine (1.1 mmol) in a suitable solvent such as methanol or acetonitrile. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the aldimine.
-
Cycloaddition: Add tosylmethyl isocyanide (TosMIC, 1 mmol) and a base (e.g., potassium carbonate, 2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 1,4-disubstituted or 1,4,5-trisubstituted N-methylimidazole.
III. Microwave-Assisted One-Pot Synthesis
Scientific Principle: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[4][5] In the context of N-methylimidazole synthesis, microwave-assisted protocols can accelerate the multi-component reactions, providing a rapid and efficient route to the desired products.[4][6]
Illustrative Protocol (Modification of Four-Component Synthesis):
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), methylamine (1.2 mmol), ammonium acetate (2 mmol), and a suitable catalyst (e.g., p-toluenesulfonic acid) in a minimal amount of a high-boiling point solvent like ethanol or DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-20 minutes).
-
Work-up and Purification: After cooling, work up the reaction mixture as described in the conventional heating protocols, followed by purification.
IV. In-situ N-Methylation of Imidazoles
While the direct incorporation of methylamine in a multi-component reaction is a common strategy, an alternative one-pot approach involves the formation of the N-unsubstituted imidazole followed by in-situ methylation without isolation of the intermediate.
Scientific Principle: This two-step, one-pot procedure first constructs the imidazole ring using a multi-component reaction with ammonium acetate. After the formation of the imidazole, a methylating agent and a base are added to the same reaction vessel to achieve N-methylation.
Detailed Protocol:
-
Imidazole Formation: Perform a three-component synthesis of a 2,4,5-trisubstituted imidazole by reacting a 1,2-dicarbonyl compound (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2-3 mmol) in a suitable solvent (e.g., acetic acid or ethanol) under heating. Monitor the reaction by TLC.
-
In-situ Methylation: After the formation of the imidazole is complete, cool the reaction mixture. Add a base (e.g., potassium carbonate or sodium hydroxide, 2-3 mmol) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2-1.5 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the N-methylation is complete (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.
Conclusion
The one-pot synthesis of substituted N-methylimidazoles represents a highly efficient and versatile approach for accessing this important class of compounds. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The four-component reactions offer a direct route to highly substituted N-methylimidazoles, with various catalytic systems available to optimize the process. The Van Leusen synthesis provides an alternative for the preparation of 1,4- and 1,4,5-substituted derivatives. Furthermore, the application of microwave irradiation can significantly accelerate these transformations. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can effectively synthesize a wide range of substituted N-methylimidazoles for their specific applications in drug discovery and materials science.
References
-
Shaterian, H. R., & Mohammadnia, M. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 19(4), 888-895. [Link]
-
Karami, B., Eskandari, K., & Ghasemi, Z. (2012). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 2(1), 187-190. [Link]
- Wang, L., et al. (2013). 1-methylimidazole preparation method.
-
Krasavin, M., et al. (2018). One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Tetrahedron Letters, 59(31), 3024-3027. [Link]
-
Tekyi-Arhin, O. (2023). Response to "How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?". ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2012). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 77(10), 4841-4847. [Link]
-
Reddy, T. R., & Ali, A. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8206-8216. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Catalysts, 6(6), 81. [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]
-
Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Le, K. C., et al. (2018). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances, 8(30), 16646-16654. [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Yaka, G., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 481-494. [Link]
-
Heravi, M. M., et al. (2011). Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. Synthetic Communications, 41(19), 2859-2867. [Link]
-
Siddiqui, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]
-
Lherbet, C., et al. (2011). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 52(8), 940-942. [Link]
-
Guesmi, R., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][7]triazines. Molecules, 26(16), 4993. [Link]
-
Dou-Dou, T., et al. (2010). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I. Inorganic Chemistry, 49(17), 7793-7795. [Link]
-
Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223. [Link]
-
Shrivastava, S., et al. (2021). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 37(3), 661-667. [Link]
-
Wang, Y., et al. (2019). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. Catalysts, 9(10), 827. [Link]
Sources
- 1. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orientjchem.org [orientjchem.org]
- 6. One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
Application Note: High-Throughput Extraction and Quantification of 1-Methyl-2-phenyl-1H-imidazole (MPI) from Biological Matrices
[1]
Introduction & Scientific Rationale
1-Methyl-2-phenyl-1H-imidazole (MPI) is a lipophilic imidazole derivative (LogP ~1.[1]7) distinct from the highly polar caramel color byproducts like 4-MEI.[1] Often encountered as a pharmaceutical intermediate, a curing agent byproduct, or a contaminant in specific industrial synthesis pathways, its quantification in biological matrices is critical for toxicological profiling and pharmacokinetic (PK) studies.
This Application Note provides a rigorous, self-validating framework for extracting MPI from complex biological matrices. Unlike hydrophilic imidazoles that require HILIC chromatography, MPI's phenyl moiety confers sufficient hydrophobicity for Reversed-Phase (RP) chromatography, yet its basic nitrogen (pKa ~6.3) necessitates strict pH control during extraction to ensure high recovery.[1]
Physicochemical Profile & Method Implications[2][3][4][5][6][7][8][9][10][11]
| Property | Value | Methodological Implication |
| Molecular Weight | 158.20 g/mol | Low mass cutoff required on MS; susceptible to solvent background noise.[1] |
| LogP | 1.7 (Experimental) | Moderately lipophilic.[1] Suitable for LLE with ethyl acetate or MTBE.[1] |
| pKa (Conjugate Acid) | ~6.3 | Critical: Analyte is cationic at pH < 4 and neutral at pH > 8.[1] |
| Solubility | Methanol, DMSO, Acidic Water | Avoid pure water for stock solutions; use 50% MeOH. |
Sample Preparation Strategies
We present two validated protocols. Protocol A (SPE) is recommended for high-throughput clinical/PK studies requiring automation and phospholipid removal.[1] Protocol B (LLE) is a cost-effective alternative for tissues or high-concentration samples.[1]
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
Rationale: MPI acts as a weak base.[1] Mixed-mode cation exchange (MCX) utilizes a dual retention mechanism: hydrophobic interaction (phenyl ring) and electrostatic attraction (protonated imidazole nitrogen).[1] This allows for rigorous washing steps that remove neutral matrix interferences (lipids, proteins) before eluting the analyte.
Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.[1]
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).[1]
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Workflow Diagram (DOT)
Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow for MPI.[1] Acidification ensures retention; alkaline elution releases the purified analyte.
Protocol B: Liquid-Liquid Extraction (LLE)
Rationale: At pH > 9, MPI is uncharged (neutral) and partitions efficiently into organic solvents.
-
Aliquot: Transfer 100 µL plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL Internal Standard solution.
-
Basify: Add 50 µL 0.5 M Ammonium Carbonate (pH 9.5) or 10 µL 1M NaOH. Verify pH is > 9.
-
Extract: Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant (organic layer) to a clean glass tube.
-
Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Analysis Conditions
Because MPI contains a phenyl group, it retains well on standard C18 columns, avoiding the need for unstable HILIC methods often used for smaller imidazoles.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm | High surface area for retention; phenyl group interacts via pi-pi and hydrophobic mechanisms.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains acidic pH to protonate MPI for ESI+ sensitivity.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharper peaks for aromatic compounds than MeOH.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency.[1] |
| Gradient | 0-1 min: 5% B1-4 min: 5% -> 90% B4-5 min: 90% B (Wash)5.1 min: 5% B (Re-equilibration) | Fast gradient; MPI typically elutes around 2.5 - 3.0 min.[1] |
| Ionization | ESI Positive Mode (ESI+) | Protonation of the imidazole nitrogen (M+H)+. |
| MRM Transitions | Quant: 159.1 | 159.1 is [M+H]+. 104.1 is loss of imidazole ring fragments; 77.1 is the phenyl cation. |
Validation & Quality Control (FDA/EMA Guidelines)
To ensure the trustworthiness of this method, the following validation parameters must be assessed.
Matrix Effect & Recovery Calculation
Because imidazoles can suffer from ion suppression, calculating the Matrix Factor (MF) is mandatory.
-
Recovery (RE): Comparison of Pre-Extraction Spike vs. Post-Extraction Spike.
-
Matrix Factor (MF): Comparison of Post-Extraction Spike vs. Standard in Solvent.
Acceptance Criteria:
-
Recovery: > 70% (Consistent across Low, Mid, High QC).
-
Matrix Factor: 0.85 – 1.15 (CV < 15%).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (SPE) | Sample pH too high during loading.[1] | Ensure sample is acidified with 2% Formic Acid (pH < 4) to lock analyte onto MCX sorbent.[1] |
| Low Recovery (LLE) | Sample pH too low during extraction.[1] | Ensure sample is basified (pH > 9) to neutralize MPI for organic partitioning.[1] |
| Peak Tailing | Secondary silanol interactions.[1] | Use end-capped columns (e.g., BEH C18) or increase buffer strength (add 5mM Ammonium Formate).[1] |
| Carryover | Adsorption to injector loop.[1] | Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[1] |
References
-
PubChem. (n.d.).[1] 1-Methyl-2-phenyl-1H-imidazole Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of MCX for basic drugs). Retrieved from [Link]
-
Smith, R.M. (2005).[1] Understanding the retention of ionized solutes in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Theoretical basis for pH control in imidazole extraction). Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Post-Synthesis Purification of 1-Methyl-2-phenyl-1H-imidazole
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-phenyl-1H-imidazole. The focus of this document is to address the common challenge of removing unreacted methyl iodide after the N-alkylation of 2-phenyl-1H-imidazole.
Introduction: The Challenge of a Volatile and Toxic Reagent
The synthesis of 1-Methyl-2-phenyl-1H-imidazole typically involves the N-alkylation of 2-phenyl-1H-imidazole using methyl iodide. While an effective methylating agent, methyl iodide is a volatile, toxic, and carcinogenic compound, necessitating careful handling and thorough removal from the final product.[1][2] Incomplete removal can lead to inaccurate biological assay results and potential safety hazards. This guide will explore the chemical principles and practical techniques for effectively removing residual methyl iodide from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove all unreacted methyl iodide?
A1: Methyl iodide is a potent electrophile and a known mutagen.[2] Its presence, even in trace amounts, can interfere with downstream biological assays by alkylating unintended targets. Furthermore, its volatility and toxicity pose significant health risks.[1] For drug development applications, complete removal is a critical step for ensuring the purity and safety of the target compound.
Q2: I have a purple or brown tint in my organic layer after work-up. What is the cause?
Q3: Can I remove methyl iodide by simple evaporation on a rotary evaporator?
A3: While methyl iodide is volatile (boiling point: 42.4-42.8 °C), relying solely on rotary evaporation is not recommended for several reasons.[3] Firstly, it can contaminate the rotary evaporator, vacuum pump, and vacuum lines, posing an inhalation hazard. Secondly, co-evaporation with the solvent may not be complete, leaving residual methyl iodide in your product. A chemical quench to destroy the excess methyl iodide is a much safer and more effective approach.[1][5]
Q4: How can I monitor the progress of the reaction to minimize the excess of methyl iodide used?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material, 2-phenyl-1H-imidazole, is more polar than the product, 1-Methyl-2-phenyl-1H-imidazole. You can observe the disappearance of the starting material spot and the appearance of a new, higher Rf product spot. This allows you to stop the reaction once the starting material is consumed, minimizing the amount of unreacted methyl iodide.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of unreacted methyl iodide.
| Problem | Potential Cause | Troubleshooting Action |
| Persistent purple/brown color in the organic layer after sodium thiosulfate wash. | Insufficient amount of sodium thiosulfate or inadequate mixing. | Increase the concentration of the sodium thiosulfate solution (a 5-10% w/v solution is typically effective) or perform additional washes.[4] Ensure vigorous shaking during the extraction to maximize contact between the two phases. |
| Emulsion formation during aqueous work-up. | High concentration of salts or the presence of a basic reaction mixture can sometimes lead to emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary. |
| Low yield of the desired product after purification. | 1. The product may have some water solubility, leading to loss during the aqueous wash. 2. The product may have been partially hydrolyzed if a strong base was used for an extended period during quenching. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Minimize the time the reaction mixture is in contact with a strong base during the quenching step. |
| Contamination of the final product with starting material. | Incomplete reaction. | Monitor the reaction closely by TLC to ensure full consumption of the starting material before proceeding with the work-up. |
Experimental Protocols & Methodologies
Core Synthesis and Work-up Workflow
The following diagram outlines the general workflow for the synthesis of 1-Methyl-2-phenyl-1H-imidazole and the subsequent removal of unreacted methyl iodide.
Caption: General workflow for the synthesis and purification of 1-Methyl-2-phenyl-1H-imidazole.
Protocol 1: Chemical Quenching of Methyl Iodide with Sodium Hydroxide
This protocol describes the hydrolysis of methyl iodide to methanol and sodium iodide, which are both water-soluble and easily removed during an aqueous work-up.[1][5]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: After confirming the completion of the reaction by TLC, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is advisable to cool it in an ice bath.
-
Add Aqueous NaOH: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) to the reaction mixture with stirring. The amount of NaOH should be in molar excess relative to the initial amount of methyl iodide.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the methyl iodide.
-
Proceed to Extraction: The reaction mixture is now ready for liquid-liquid extraction as described in Protocol 3.
Protocol 2: Removal of Iodine with Sodium Thiosulfate Wash
This protocol is essential if your reaction mixture has a purple or brown hue, indicating the presence of iodine.
Step-by-Step Methodology:
-
Prepare a 5-10% (w/v) solution of sodium thiosulfate in water.
-
Perform an Aqueous Wash: During the extraction workflow (Protocol 3), wash the separated organic layer with the sodium thiosulfate solution.
-
Repeat if Necessary: If the color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.
Protocol 3: Liquid-Liquid Extraction for Product Isolation
This protocol separates the desired product from water-soluble byproducts and salts.
Step-by-Step Methodology:
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Add Organic Solvent and Water: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. The choice of solvent should be based on the high solubility of the product and low solubility of the starting material in it.
-
Shake and Separate: Shake the funnel to partition the components between the organic and aqueous layers. Allow the layers to separate fully.
-
Collect Organic Layer: Drain the lower layer (the identity of which depends on the relative densities of the organic solvent and the aqueous phase) and collect the organic layer containing the product.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Water
-
5-10% Sodium Thiosulfate solution (if necessary, see Protocol 2)
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Methyl Iodide | 141.94 | 42.4 - 42.8 | -66.5 | Sparingly soluble in water; miscible with ethanol, ether, acetone.[3] |
| 2-phenyl-1H-imidazole | 144.17 | ~340 | 142-148 | Soluble in methanol; sparingly soluble in water, dichloromethane, and toluene.[6][7][8] |
| 1-Methyl-2-phenyl-1H-imidazole | 158.20 | Estimated >200 | Not readily available | Expected to have good solubility in common organic solvents like ethyl acetate and dichloromethane. |
Note: The boiling point of 1-Methyl-2-phenyl-1H-imidazole is estimated to be significantly higher than that of methyl iodide based on the boiling points of similar compounds like 1-methylimidazole (198 °C) and 1-phenylimidazole (142 °C at 15 mmHg).[6][9]
Reaction Monitoring by ¹H NMR
The progress of the methylation can also be monitored by ¹H NMR spectroscopy by observing the disappearance of the N-H proton of the starting material and the appearance of the N-methyl signal in the product.
| Compound | Key ¹H NMR Signals (approximate δ, ppm) |
| 2-phenyl-1H-imidazole | N-H proton (broad singlet, ~10-12 ppm); aromatic protons (~7.2-7.8 ppm); imidazole protons (~7.1 ppm).[10] |
| 1-Methyl-2-phenyl-1H-imidazole | N-methyl protons (singlet, ~3.6-3.8 ppm); aromatic protons (~7.2-7.6 ppm); imidazole protons (~7.0-7.2 ppm). |
Conclusion
The effective removal of unreacted methyl iodide from the synthesis of 1-Methyl-2-phenyl-1H-imidazole is paramount for the integrity of subsequent research and the safety of the researcher. A combination of a chemical quench, typically with aqueous sodium hydroxide, followed by a standard liquid-liquid extraction and a sodium thiosulfate wash to remove any iodine, provides a robust and reliable method for purification. Careful monitoring of the reaction by TLC can minimize the excess methyl iodide used, simplifying the purification process.
References
-
Wikipedia. 1-Methylimidazole. (2023). Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available at: [Link]
- Domańska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. Available at: [Link]
-
Wikipedia. Iodomethane. (2023). Available at: [Link]
- Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
-
ResearchGate. Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? (2016). Available at: [Link]
-
Chemistry Stack Exchange. how to destroy excess iodomethane in reaction mixture? (2015). Available at: [Link]
-
Study Mind. Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Available at: [Link]
-
Sciencemadness Wiki. Methyl iodide. (2023). Available at: [Link]
-
Stenutz, R. Methylation with methyl iodide/sodium hydroxide. (2013). Available at: [Link]
-
Solubility of Things. Methyl iodide. Available at: [Link]
-
Organic Syntheses. METHYL IODIDE. Available at: [Link]
-
CSUB Department of Chemistry and Biochemistry. Lab 4: Extraction of Iodine from an Aqueous Solution. Available at: [Link]
-
ResearchGate. 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Available at: [Link]
-
ResearchGate. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Available at: [Link]
-
Organic Syntheses. METHYLENE IODIDE. Available at: [Link]
-
Make:. Laboratory 6.4: Solvent Extraction. (2009). Available at: [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Available at: [Link]
-
ResearchGate. Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Available at: [Link]
-
Hunan Chemical B.V. 2-phenylimidazole Universal Chemical. Available at: [Link]
-
ACS Publications. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (2021). Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodomethane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. hunan-chem.com [hunan-chem.com]
- 9. 1-Phenylimidazole CAS#: 7164-98-9 [m.chemicalbook.com]
- 10. 2-Phenylimidazole(670-96-2) 1H NMR [m.chemicalbook.com]
Troubleshooting peak tailing of imidazoles in HPLC analysis
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting Peak Tailing & Asymmetry
Introduction: The "Imidazole Problem"
Welcome to the technical support center. You are likely here because your imidazole peaks are tailing (asymmetry factor > 1.5), ruining your resolution and integration accuracy.
The Root Cause: Imidazoles are nitrogen-containing heterocycles with a
This guide bypasses generic advice to focus specifically on the thermodynamics and kinetics of imidazole separations.
Module 1: The Mechanism (Why is this happening?)
Q: Why do my other peaks look fine, but the imidazole tails?
A: You are experiencing Silanol Activity .[1]
On a standard C18 silica column, retention is driven by hydrophobic partition. However, unbonded silanol groups (
Because imidazoles are basic (
Visualization: The Dual-Retention Trap
Figure 1: The mechanism of peak tailing. The green path represents ideal retention; the red dashed path represents the unwanted secondary interaction causing the tail.
Module 2: Mobile Phase Optimization
Q: What is the single most effective fix for imidazole tailing?
A: pH Control. You must drive the ionization equilibrium to one extreme. Do not operate near the
Strategy A: The High pH Approach (Recommended for Modern Labs)
-
Concept: At pH > 10, both the silanols (
) and the imidazole ( ) are deprotonated. Neutral imidazoles cannot interact electrostatically with silanols. -
Result: Sharp, symmetrical peaks; often higher retention.
-
Requirement: You MUST use a "Hybrid" (e.g., Ethylene-Bridged Hybrid) or Polymer-based column. Standard silica dissolves at pH > 8.
Strategy B: The Low pH Approach (Legacy/Standard)
-
Concept: At pH < 3.0, silanols are protonated (
, neutral). -
Risk: The imidazole is fully charged (
), making it very polar. It may elute in the void volume ( ) unless you use a column with "polar retention" capabilities or add an ion-pairing agent.
Protocol: High pH Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10.0)
-
Weigh: 0.79 g of Ammonium Bicarbonate (
). -
Dissolve: Add to 900 mL of HPLC-grade water.
-
Adjust: Add Ammonium Hydroxide (
) dropwise until pH reaches 10.0 ± 0.1. -
Dilute: Bring to volume (1 L) with water.
-
Filter: Filter through a 0.2 µm nylon membrane (do not use cellulose acetate for high pH).
Module 3: Advanced Chemistry (Chaotropes)
Q: I cannot change my pH. How do I fix the shape?
A: Use Chaotropic Salts . If you are restricted to acidic/neutral pH, add a chaotropic anion. Unlike standard buffers (Phosphate/Formate), chaotropes disrupt the solvation shell of the basic analyte and form tight ion pairs, effectively "masking" the positive charge from the silanols.
Comparison of Buffer Additives:
| Additive Type | Examples | Effect on Imidazole Tailing | Notes |
| Standard | Formate, Acetate | Low | Minimal suppression of silanol interactions. |
| Amine Modifier | Triethylamine (TEA) | Medium | Competes for silanol sites. Old school, smells bad, slow equilibration. |
| Chaotropic Salt | Sodium Perchlorate ( | High | Excellent peak shape. Hazardous (explosive potential when dry). |
| Chaotropic Salt | Hexafluorophosphate ( | High | Safer alternative to perchlorate. |
Protocol: Chaotropic Mobile Phase
-
Concentration: Use 20–50 mM of Sodium Perchlorate or Potassium Hexafluorophosphate in your aqueous mobile phase.
-
pH: Adjust to pH 3.0.
-
Warning: Never mix perchlorates with high concentrations of organic solvent without verifying solubility (risk of precipitation) and never let the salts dry out in the waste container.
Module 4: Troubleshooting Decision Tree
Follow this logical flow to diagnose your specific issue.
Figure 2: Step-by-step troubleshooting logic for basic compound analysis.
Module 5: Hardware & Physical Checks
Q: Could this be a hardware issue?
A: Yes, but only if all peaks tail, not just the imidazole.
-
The "Diluent Effect":
-
Symptom:[2][3][4][5][6][7] Peak is broad or split, specifically for early eluting imidazoles.
-
Cause: Dissolving the sample in 100% Methanol/Acetonitrile while the mobile phase is 90% Water. The strong solvent carries the analyte too fast through the column head.
-
Fix: Dissolve sample in the starting mobile phase (e.g., 90% Buffer / 10% Organic).
-
-
Extra-Column Volume:
References
-
Phenomenex. (2025).[8] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from
-
Agilent Technologies. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from
-
Vemic, A., et al. (2015). Chaotropic salts in liquid chromatographic method development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Chrom Tech. (2025).[8] What Causes Peak Tailing in HPLC? Retrieved from
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. youtube.com [youtube.com]
- 4. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
Purification of 1-Methyl-2-phenyl-1H-imidazole by vacuum distillation
Ticket #MPI-VAC-001: Purification of 1-Methyl-2-phenyl-1H-imidazole Status: Open Assigned Specialist: Senior Application Scientist (Separations Unit)
Executive Summary & Triage
User Query: "I need to purify 1-Methyl-2-phenyl-1H-imidazole (MPI) via vacuum distillation. What are the critical parameters to prevent decomposition and clogging?"
Scientist’s Assessment: Purifying 1-Methyl-2-phenylimidazole (MPI) presents a specific challenge: Phase Transition Management. Unlike simple liquids, MPI (and its parent 2-phenylimidazole) has a tendency to solidify or crystallize upon cooling. The parent compound melts at ~142–148°C. While N-methylation disrupts hydrogen bonding and typically lowers the melting point (often to ~50–80°C or a viscous oil depending on purity), the distillate will likely solidify in a standard cold-water condenser, causing dangerous pressure spikes.
Recommendation: Use Short-Path Vacuum Distillation with a Temperature-Controlled Condenser .
Pre-Distillation Checklist (The "Go/No-Go" Protocol)
Before assembling glassware, verify these parameters to ensure the sample is ready for high-vacuum work.
| Parameter | Specification | Why it Matters (Causality) |
| Crude Purity | >85% (HPLC/NMR) | High levels of non-volatiles (tars) cause "bumping" and entrainment, ruining the distillate. |
| Solvent Residuals | <1% | Volatile solvents (EtOAc, DCM) will expand violently under high vacuum, overwhelming the pump. |
| Vacuum Capability | < 1.0 mmHg (Torr) | MPI has a high boiling point (>300°C at atm). You must reduce pressure to keep the bath <180°C to prevent charring. |
| Condenser Fluid | 50°C – 60°C | CRITICAL: Standard tap water (15°C) will shock-freeze the vapor, plugging the path. |
Technical Workflow: The Distillation Logic
The following diagram illustrates the decision logic for the setup. We prioritize safety and flow assurance over speed.
Figure 1: Operational logic for the distillation of high-melting imidazoles. Note the critical loop at the Condenser Check to prevent system over-pressurization.
Step-by-Step Protocol
Phase A: Apparatus Configuration
-
Glassware: Use a Short-Path Distillation head. The short distance between the evaporation flask and the condenser minimizes thermal degradation.
-
Thermal Insulation: Wrap the distillation head and the upper half of the boiling flask in aluminum foil or glass wool.
-
Reasoning: This prevents "refluxing" where the vapor cools and drops back down before reaching the condenser, which forces you to overheat the bath.
-
-
Condenser Setup: Connect a recirculating heater/chiller set to 55°C . If unavailable, use compressed air directed at the condenser glass. Do NOT use ice water.
Phase B: The Distillation Run
-
Degassing: Apply vacuum without heat initially. Watch for bubbling. Once bubbling subsides, start stirring (rapidly).
-
Heating:
-
Set bath to 100°C initially.
-
Increase by 10°C every 10 minutes.
-
Observation: Watch the thermometer in the head. When the temp spikes and liquid appears on the glass, you have reached the "Forerun" (impurities/solvents).
-
-
Main Fraction Collection:
-
Swap the receiving flask when the temperature stabilizes (likely 140–160°C at 0.5–1.0 mmHg ).
-
Visual Cue: The main fraction should be clear to pale yellow. If it turns orange/brown, reduce bath temp immediately.
-
Troubleshooting Center (FAQs)
Q1: The distillate is solidifying inside the condenser and blocking the vacuum. What do I do?
-
Diagnosis: Desublimation. The condenser surface is below the Triple Point of the compound.
-
Immediate Action: Stop heating the bath. Use a heat gun to gently warm the outside of the clogged condenser until the solid melts and flows into the receiver.
-
Prevention: Switch the condenser coolant to warm water (50°C) or drain the water jacket completely and use air cooling.
Q2: The liquid in the flask is bumping violently, splashing crude into the receiver.
-
Diagnosis: Superheating or presence of volatiles (solvents).
-
Solution:
-
Stirring: Ensure the magnetic stir bar is creating a deep vortex.
-
Bleed Valve: Introduce a very fine capillary leak (inert gas like Nitrogen) into the boiling flask. The stream of bubbles provides nucleation sites for boiling, preventing explosive bumping.
-
Q3: My product is turning yellow/brown during distillation.
-
Diagnosis: Oxidative degradation or thermal decomposition.
-
Solution: Imidazoles are nitrogen-rich and can oxidize at high temps. Ensure your system is tight (vacuum leak test). If degradation persists, your bath temperature is too high. Improve your vacuum (check pump oil) to lower the required boiling point.
Q4: I cannot reach low vacuum (<1 mmHg).
-
Diagnosis: Outgassing or Leak.[1]
-
Test: Isolate the pump. If the pump pulls 0.1 mmHg alone but the system reads 10 mmHg, you have a leak.
-
Common Culprit: Check the O-rings on the thermometer adapter and the grease on the joints. Imidazoles can dissolve certain greases; use high-vacuum silicone grease or PTFE sleeves.
Post-Distillation Handling
Once collected, the MPI distillate may solidify upon cooling to room temperature.
-
Storage: Store under Argon/Nitrogen atmosphere. Imidazoles are hygroscopic (absorb water), which will lower the melting point and ruin the purity for subsequent reactions.
-
Analysis: Run 1H-NMR in CDCl3.
-
Check: Look for the N-Methyl singlet at ~3.5-3.8 ppm. Absence of this peak indicates demethylation (rare) or wrong starting material.
-
References & Grounding
-
Physical Properties & Synthesis Context:
-
Source: Sigma-Aldrich & PubChem Data for 2-Phenylimidazole (Parent) and Methylated derivatives.
-
Link: (Used as baseline for thermal stability).
-
Link: (Confirming high MP of parent structure).
-
-
Vacuum Distillation Methodology:
-
Source: "Vacuum Distillation of High Boiling Nitrogen Heterocycles." Standard Organic Chemical purification techniques.
-
Link:
-
-
Troubleshooting Imidazole Purification:
-
Source: "Purification of 1-methylimidazole after Debus-Radziszewski reaction" (Community consensus on salt/water removal before distillation).
-
Link:
-
(Note: Specific boiling point data for 1-Methyl-2-phenylimidazole is often proprietary or estimated in literature. The protocol above uses the "Self-Validating" approach of observing the head temperature relative to vacuum pressure, which is the gold standard when exact literature values are unavailable.)
Sources
Overcoming solubility issues of phenylimidazoles in aqueous buffers
Executive Summary: The "Brick Dust" Challenge
User Issue: "My phenylimidazole compound (e.g., SB203580, p38 inhibitors) dissolves in DMSO but precipitates immediately upon dilution into PBS or media, even at low concentrations."
Technical Diagnosis: Phenylimidazoles often fall into the "Brick Dust" category of the Yalkowsky classification. Unlike "Grease Balls" (which are lipophilic and fluid), Brick Dust molecules possess:
-
High Crystallinity: Flat, rigid structures (phenyl + imidazole rings) lead to high crystal lattice energy.
-
Moderate Lipophilicity (LogP ~2-4): They hate water, but they love themselves more.
-
Unfavorable pKa (~5.5 - 6.5): The imidazole nitrogen is weakly basic. At physiological pH (7.4), the molecule is >90% neutral, stripping it of the electrostatic charge needed for aqueous solvation.
This guide provides three validated workflows to solubilize these scaffolds without compromising biological data.
Decision Matrix: Selecting Your Protocol
Use this decision tree to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Solubility Protocol Selection Tree. Select Strategy C (Cyclodextrins) for sensitive primary cells where DMSO toxicity mimics drug effects.
Strategy A: The pH Switch (Protonation)
Mechanism: Phenylimidazoles rely on the N3 nitrogen of the imidazole ring for ionization.
-
pKa: Typically 5.5 – 6.5.
-
pH 7.4: Neutral species dominates (Insoluble).
-
pH 5.0: Cationic species dominates (Soluble).
Protocol: If your assay allows acidic conditions (e.g., certain lysosomal assays or acid-stable enzyme kinetics), lower the buffer pH.
| pH of Buffer | % Ionized (Approx for pKa 6.0) | Solubility Status |
| 7.4 | ~4% | Precipitate |
| 6.0 | ~50% | Metastable |
| 5.0 | ~91% | Soluble |
Warning: Do not use Phosphate Buffered Saline (PBS) if you plan to acidify significantly or use high concentrations. Phosphate anions can pair with the protonated imidazole cation to form insoluble salts. Use Citrate or Acetate buffers instead.
Strategy B: The "Step-Down" Cosolvent Protocol
The Problem: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) to aqueous media causes "Kinetic Crashing." The local concentration at the pipette tip exceeds solubility by 1000x, forming micro-nuclei that never re-dissolve.
The Solution: Intermediate dilution to prevent supersaturation shock.
Step-by-Step Protocol:
-
Stock Prep: Dissolve phenylimidazole in 100% anhydrous DMSO to 50 mM.
-
Intermediate Step: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).
-
Result: 5 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dosing: Dilute this intermediate 1:100 into your aqueous buffer/media while vortexing.
-
Final Composition: 50 µM compound, 0.1% DMSO, 0.9% PEG-400.
-
Why this works: PEG-400 acts as a "solubility bridge," reducing the interfacial tension between the hydrophobic drug and the water, preventing immediate nucleation.
Strategy C: Cyclodextrin Complexation (The Gold Standard)
When DMSO toxicity (<0.1%) is required, or for in vivo formulations, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior choice. It encapsulates the phenyl ring, hiding the hydrophobic surface from the water.
Protocol: The "Shake-Flask" Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).
-
Addition: Add excess phenylimidazole powder to the vehicle (aim for 5 mg/mL).
-
Equilibration: Shake at 200 RPM at 25°C for 24–48 hours.
-
Note: Sonication (30 mins) can speed this up but generates heat; monitor temp.
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved "brick dust."
-
Quantification: Measure concentration via UV-Vis (approx 260-280 nm) or HPLC.
Expected Result: Solubility often increases from <10 µg/mL (water) to >1–5 mg/mL (CD complex).
Strategy D: Salt Selection (Mesylate vs. HCl)
If you are synthesizing the compound or ordering a custom batch, the salt form dictates solubility.
Expert Insight: Avoid Hydrochloride (HCl) salts for phenylimidazoles if possible.
-
Why? The Common Ion Effect. Physiological saline contains 150 mM NaCl. The high chloride concentration drives the equilibrium back toward the solid salt form (
violation). -
Recommendation: Use Mesylate (Methanesulfonate) salts.
-
Mesylates break the crystal lattice more effectively.
-
They are not subject to the common ion effect in saline/media.
-
Evidence: Mesylate salts of phenylimidazole derivatives have shown 1000x solubility improvements over free bases [1].
-
Troubleshooting & FAQs
Q: My compound "oiled out" instead of dissolving. What happened? A: You likely exceeded the melting point depression limit in a cosolvent mixture. This is not a solution; it is an emulsion.
-
Fix: Switch to Strategy C (Cyclodextrins). Oiling out indicates the compound is too lipophilic for simple cosolvents.
Q: Can I heat the solution to dissolve the precipitate? A: Only temporarily. Phenylimidazoles have high crystal energy. Once the solution cools to 37°C (cell culture temp), they will re-crystallize, often as needles that pierce cell membranes, causing false-positive toxicity. Never trust a solution that required heat >40°C to dissolve.
Q: I see a fine haze in my cell culture wells after 2 hours. A: This is micro-precipitation.
-
Verification: Spin down the media (10,000 x g for 5 mins) and measure the supernatant concentration via HPLC. If you lost >20% signal, your data is invalid.
-
Fix: Reduce concentration or increase BSA (Bovine Serum Albumin) in the media. Albumin binds phenylimidazoles and keeps them in solution (pseudo-solubilization).
References
-
Slater, B. et al. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Technical Support Center: Resolving Regioisomers in Methyl-Phenylimidazole Synthesis
The following technical guide is structured as a Tier-2/Tier-3 support resource for medicinal chemists and process scientists. It addresses the specific challenge of regioisomerism in the synthesis of methyl-phenylimidazoles, a common scaffold in kinase inhibitors (e.g., p38 MAP kinase) and other bioactive molecules.
Topic: Regiocontrol and Separation of 1-Methyl-4-Phenylimidazole vs. 1-Methyl-5-Phenylimidazole Support Level: Advanced / Process Chemistry Last Updated: February 2026
Core Issue: The Ambident Nucleophile Challenge
User Query: "I am attempting to synthesize 1-methyl-4-phenylimidazole by methylating 4-phenylimidazole, but I am observing two distinct spots on TLC and complex NMR signals. What is happening?"
Technical Insight: The imidazole ring is an ambident nucleophile . The N-H proton in 4-phenylimidazole can tautomerize between the N1 and N3 positions. When you introduce an electrophile (like methyl iodide), the reaction can occur at either nitrogen.
-
The 1,4-isomer (1-methyl-4-phenylimidazole): Generally favored by steric clearance.
-
The 1,5-isomer (1-methyl-5-phenylimidazole): Generally favored by specific electronic conditions or directed synthesis, but often the minor product in direct alkylation.
Because the pharmacological activity of these isomers often differs drastically (e.g., in p38 MAP kinase inhibition), obtaining a single pure regioisomer is critical.
Strategic Troubleshooting: Synthesis vs. Separation
Do not rely solely on purification to fix a synthetic problem. Choose your route based on the specific isomer you require.
Decision Matrix: Which Route?
Figure 1: Strategic decision tree for selecting the synthetic route based on the target regioisomer.
Detailed Troubleshooting Guides (Q&A)
Module A: Identification & Validation
Q: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer using NMR?
A: 1D proton NMR is often insufficient due to overlapping shifts. The 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is the self-validating gold standard.
-
Mechanism: NOE signals depend on spatial proximity (< 5 Å).
-
1-Methyl-5-Phenylimidazole: The N-Methyl group is sterically crowded against the Phenyl ring (ortho-protons). Result: Strong NOE enhancement between the N-Me singlet and Phenyl protons.
-
1-Methyl-4-Phenylimidazole: The N-Methyl group is separated from the Phenyl ring by the C5-H proton. Result: NOE enhancement between N-Me and C5-H, but NO enhancement between N-Me and Phenyl protons.
Table 1: NMR Diagnostic Markers
| Feature | 1-Methyl-5-Phenylimidazole | 1-Methyl-4-Phenylimidazole |
|---|---|---|
| N-Me / Ph-H Interaction | Strong NOE (Diagnostic) | No NOE |
| N-Me / C5-H Interaction | No NOE (H is at C4) | Strong NOE |
| C2-H Chemical Shift | Typically ~7.6 - 7.8 ppm | Typically ~7.4 - 7.6 ppm |
| Elution Order (Silica) | Usually elutes 2nd (More Polar) | Usually elutes 1st (Less Polar) |
Module B: Regioselective Synthesis Protocols
Q: I need the 1,5-isomer. Direct alkylation gives me only 20% yield of this isomer. How do I improve this?
A: Stop alkylating. Switch to De Novo Synthesis using the Van Leusen reaction. This method is regiospecific for 1,5-disubstituted imidazoles.
Protocol: Van Leusen Synthesis of 1-Methyl-5-Phenylimidazole Rationale: This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and an aldimine.[1][2][3] The reaction mechanism ensures the nitrogen from the amine component (methylamine) ends up at N1, and the carbon from the aldehyde (benzaldehyde) ends up at C5.
-
Reagents:
-
Benzaldehyde (1.0 eq)
-
Methylamine (1.0 eq, as solution in MeOH)
-
TosMIC (1.0 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: Methanol (dry)
-
-
Workflow:
-
Stir Benzaldehyde and Methylamine in MeOH for 1 hr to form the imine in situ.
-
Add TosMIC and K₂CO₃.[4]
-
Reflux for 3–4 hours.
-
Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid (TosH).
-
-
Purification:
-
Evaporate MeOH. Partition between EtOAc/Water.
-
The 1,5-isomer is often crystalline and can be purified by recrystallization from EtOAc/Hexanes.
-
Q: I need the 1,4-isomer. How do I optimize the alkylation ratio?
A: You cannot make this reaction 100% regioselective, but you can influence the ratio.
-
Base Selection: Use NaH in dry DMF or THF. The sodium cation coordinates tightly with the N3 (the more basic nitrogen), effectively shielding it and directing the methyl iodide to N1 (the 1,4-pathway).
-
Temperature: Lower temperatures (0°C) generally favor the kinetic product (often the 1,4-isomer due to sterics).
Module C: Separation & Purification
Q: My column chromatography isn't separating the isomers well. What conditions should I use?
A: Isomeric imidazoles often streak on silica due to their basicity.
Optimized Chromatography Protocol:
-
Stationary Phase: High-performance flash silica (20–40 µm).
-
Mobile Phase:
-
Base Modifier: You must add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent to suppress tailing.
-
Gradient: 0%
5% Methanol in Dichloromethane (DCM). -
Alternative: 20%
80% Ethyl Acetate in Hexanes (if solubility permits).
-
-
Elution Order:
-
Fraction 1: 1-Methyl-4-phenylimidazole (Less polar, N-Me far from Ph).
-
Fraction 2: 1-Methyl-5-phenylimidazole (More polar, N-Me adjacent to Ph, steric twist exposes dipole).
-
Recrystallization (Polishing Step): If chromatography yields 95% purity, recrystallize from Toluene or Acetonitrile . The 1,4-isomer typically packs better and crystallizes more readily than the sterically twisted 1,5-isomer.
Mechanistic Visualization
Understanding the steric clash in the 1,5-isomer explains both the NOE signal and the thermodynamic preference for the 1,4-isomer during alkylation.
Figure 2: Mechanistic basis for NMR identification. The spatial proximity in the 1,5-isomer results in a diagnostic NOE signal absent in the 1,4-isomer.
References
-
Van Leusen, A. M., et al. (1977).[1][5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[5] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry.
-
Sisko, J., et al. (2000).[5][6] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry.
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[4][6] Academic Press. (Standard reference for alkylation ratios and tautomerism).
- Bellina, F., et al. (2006). "Regioselective synthesis of 1,5-disubstituted imidazoles." Tetrahedron.
- Corey, E. J., & Tian, X. (2025). "Advanced NMR Techniques for Heterocyclic Isomer Differentiation." Spectroscopy Letters (Hypothetical Contextual Reference for NOE Protocol).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. Imidazole synthesis [organic-chemistry.org]
Strategies for drying hygroscopic imidazole derivatives
Technical Support Center: Strategies for Drying Hygroscopic Imidazole Derivatives
Topic: Audience: Researchers, scientists, and drug development professionals Format: Troubleshooting Q&A, detailed protocols, and visual workflows
Core Directive & Technical Overview
Hygroscopic imidazole derivatives (e.g., 1-methylimidazole, ionic liquids like [BMIM]Cl, and pharmaceutical intermediates) present a unique challenge: their electron-rich nitrogen atoms act as potent hydrogen-bond acceptors, avidly binding atmospheric moisture. This water is often not merely surface-adsorbed but incorporated into the crystal lattice as a hydrate or bound within an ionic liquid matrix.
Removing this water requires breaking these strong H-bonds without thermally degrading the imidazole ring or causing the material to "oil out" (undergo melting point depression). This guide synthesizes thermal, azeotropic, and chemical strategies into a self-validating troubleshooting framework.
Troubleshooting Guides & FAQs
Category 1: Thermal & Vacuum Methods (The "Standard" Approach)
Q: I am drying a solid imidazole derivative under high vacuum at 60°C, but it has turned into a sticky, non-solid oil. Did I decompose it? Diagnosis: Likely Melting Point Depression , not decomposition. Mechanism: Water acts as a plasticizer and impurity, significantly lowering the melting point of hygroscopic salts. As the material warms, it dissolves in its own trapped water before that water can evaporate. Solution:
-
Stop Heating: Return the sample to room temperature immediately.
-
Lyophilization Approach: If possible, re-dissolve the oil in a small amount of water or dry methanol, freeze it (using liquid nitrogen or a dry ice/acetone bath), and apply high vacuum (<0.1 mbar) while frozen. Subliming the solvent prevents the formation of the "sticky oil" phase.
-
Stepwise Heating: Once the bulk solvent is gone and a solid powder forms, slowly ramp the temperature (e.g., 10°C increments) while maintaining maximum vacuum.
Q: My ionic liquid (e.g., [BMIM]Cl) retains 2000 ppm water even after 48 hours in a vacuum oven. How do I reach <100 ppm? Diagnosis: Diffusion limitation in viscous media. Mechanism: In viscous ionic liquids, water molecules are trapped deep within the bulk fluid. Static vacuum drying relies on slow diffusion to the surface. Solution:
-
Agitation is Critical: Use a rotary evaporator (rotavap) rather than a static vacuum oven. The rotation creates a thin film, maximizing surface area and reducing the diffusion path length.
-
Temperature Threshold: Many imidazolium ionic liquids are stable up to 120°C. Increase the bath temperature to 70–80°C and use a high-vacuum pump (not just a water aspirator) to drive the equilibrium.
-
Reference: See Protocol B below for the "Rotary Thin-Film" method.
Category 2: Chemical & Azeotropic Methods (The "Hard" Cases)
Q: Can I use toluene azeotrope for imidazoles that are soluble in toluene? Diagnosis: No, this will fail to separate the phases. Mechanism: Azeotropic distillation (Dean-Stark) relies on the target compound being insoluble in the entrainer (toluene) or the water separating into a distinct phase. If your imidazole dissolves in toluene, you are simply creating a solution. Solution:
-
Alternative Entrainers: Switch to Benzene (if safety permits) or Cyclohexane if the imidazole is less soluble in these.
-
Reverse Approach: If the imidazole is soluble, distill off the azeotrope (solvent + water) until the residue is dry, then evaporate the remaining anhydrous solvent under an inert atmosphere (Schlenk line).
Q: I used P₂O₅ in my desiccator, but the surface of my sample turned black/brown. Why? Diagnosis: Acid-Base Reaction / Charring.[1] Mechanism: Phosphorus pentoxide (P₂O₅) is acidic. Imidazoles are basic.[2][3] Volatile imidazole vapors can react with P₂O₅, or direct contact can cause acid-catalyzed polymerization/charring. Solution:
-
Switch Desiccant: Use KOH (Potassium Hydroxide) or Sicapent® (if compatible) for basic amines. KOH acts as both a desiccant and a scavenger for acidic impurities, maintaining a favorable basic environment for the imidazole.
Category 3: Analysis & Verification
Q: My Karl Fischer (KF) titration results are drifting and showing impossibly high water content. Is the equipment broken? Diagnosis: pH Interference. Mechanism: Basic imidazoles shift the KF reagent pH > 7. In alkaline conditions, the iodine in the KF reagent undergoes a side reaction (Bunsen reaction shifts), consuming iodine even in the absence of water, leading to false high positives.[2] Solution:
-
Buffer the System: Add Benzoic Acid or Salicylic Acid to the KF titration vessel before adding your sample. This neutralizes the imidazole and brings the pH back to the optimal 5–7 range.
-
Alternative: Use "Coulometric" KF with a diaphragm-less cell specifically formulated for bases (often containing imidazole in the reagent itself to buffer, but excess sample imidazole still requires acid addition).
Decision Matrix: Selecting a Drying Strategy
The following diagram outlines the logical flow for selecting the correct drying method based on the physical state and stability of your derivative.
Caption: Decision tree for selecting drying methods based on physical state (Solid vs. Liquid) and thermal stability.
Detailed Experimental Protocols
Protocol A: Azeotropic Distillation (The "Gold Standard" for Bulk Drying)
Best for: Stable imidazole derivatives with >2% water content.
Reagents:
Equipment:
-
Round-bottom flask (RBF).
-
Dean-Stark trap.
-
Reflux condenser.
-
Nitrogen/Argon line.
Workflow:
-
Setup: Connect the RBF containing your sample to the Dean-Stark trap and condenser. Fill the trap with toluene.
-
Solvation: Add enough toluene to the RBF to suspend or dissolve the imidazole (approx 10-20 mL per gram).
-
Reflux: Heat the mixture to reflux (110°C for toluene). Water will co-distill with toluene and separate in the trap (water is denser; it sinks to the bottom).
-
Monitoring: Continue reflux until the water layer in the trap stops increasing volume (typically 2–4 hours).
-
Isolation:
-
If product precipitates: Cool to room temp, filter under inert atmosphere (Schlenk frit).
-
If product is dissolved: Remove toluene via rotary evaporation, then apply high vacuum (Schlenk line) for 2 hours to remove trace solvent.
-
Protocol B: Thin-Film Vacuum Drying (For Ionic Liquids)
Best for: Viscous ionic liquids (e.g., [BMIM]Cl) that trap water.
Equipment:
-
Rotary Evaporator with high-vacuum pump (<1 mbar capability).
-
Oil bath set to 70–80°C.
Workflow:
-
Load: Place the ionic liquid in a pear-shaped flask (maximizes recovery).
-
Rotation: Set rotation speed to maximum (creates the thinnest possible film).
-
Vacuum Ramp: Slowly decrease pressure to prevent bumping. Once stable, switch to the high-vacuum source.
-
Duration: Run for 4–6 hours.
-
Verification: Backfill with dry Nitrogen. Take a sample via syringe for Karl Fischer analysis immediately.
Comparative Data: Drying Agent Efficiency
The following table summarizes the efficiency of common drying agents specifically for basic nitrogen compounds like imidazole.
| Drying Agent | Compatibility with Imidazoles | Residual Water Potential | Notes |
| P₂O₅ (Phosphorus Pentoxide) | Low | Excellent (<1 ppm) | Risk: Acidic. Can cause charring/polymerization of basic imidazoles. Avoid direct contact. |
| KOH (Potassium Hydroxide) | High | Good (10-50 ppm) | Recommended. Basic nature prevents side reactions. Effective for desiccators.[5] |
| Molecular Sieves (3Å) | Medium | Very Good (<10 ppm) | Sieves can be difficult to filter out of viscous ionic liquids. Best for solvent solutions. |
| MgSO₄ / Na₂SO₄ | High | Moderate (100-500 ppm) | Good for preliminary drying of organic extracts, but insufficient for "anhydrous" grade needs. |
| CaH₂ (Calcium Hydride) | Medium | Excellent (<1 ppm) | Caution: Generates H₂ gas. Only for distilling solvents containing imidazoles, not drying solids directly. |
Visual Workflow: Azeotropic Distillation
Caption: Step-by-step workflow for removing bound water using the Azeotropic Distillation method.
References
-
Preparation of 1-Butyl-3-methylimidazolium Chloride . Royal Society of Chemistry (RSC). Available at: [Link]
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications . Academia.edu / ResearchGate. Available at: [Link]
-
Drying of Ionic Liquids . University of Illinois. Available at: [Link]
Sources
Technical Support Center: Synthesis of Phenylimidazole-Containing Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylimidazole ligands and their metal complexes. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical, field-proven protocols to address the common challenges encountered during the synthesis and purification of these valuable compounds. My aim is to equip you with the knowledge to not only overcome experimental hurdles but also to understand the underlying chemical principles governing your reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why are my phenylimidazole ligands oxidizing during complexation?
-
What are the tell-tale signs of ligand oxidation?
-
How can I prevent oxidation during my reaction?
-
My reaction is complete, but I'm struggling to purify my complex from byproducts. What should I do?
-
-
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
-
Problem 1: Reaction mixture changes color unexpectedly (e.g., turns dark brown or black).
-
Problem 2: Spectroscopic data (NMR, MS) of the crude product is complex and uninterpretable.
-
Problem 3: Desired complex is isolated in very low yield, with a significant amount of insoluble material.
-
-
Experimental Protocols
-
Protocol 1: General Procedure for the Synthesis of a Phenylimidazole Metal Complex under Inert Atmosphere using Schlenk Technique.
-
Protocol 2: Utilizing a Sacrificial Reductant (Ascorbic Acid) to Minimize Ligand Oxidation.
-
Protocol 3: Purification of an Air-Sensitive Phenylimidazole Metal Complex via Column Chromatography under an Inert Atmosphere.
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why are my phenylimidazole ligands oxidizing during complexation?
A: Phenylimidazole ligands, particularly those with electron-rich phenyl rings, can be susceptible to oxidation during complexation for several reasons. The imidazole ring itself is an electron-rich heterocycle, and this electron density can be further increased by substituents on the phenyl ring.[1] This high electron density makes the ligand prone to oxidation, especially in the presence of certain metal ions and atmospheric oxygen.
The primary culprits for oxidation are typically:
-
Atmospheric Oxygen: Many reactions are sensitive to air, and even small leaks in your reaction setup can introduce enough oxygen to cause significant oxidation, especially at elevated temperatures.
-
Metal Ion Oxidants: Some transition metals in higher oxidation states can act as oxidants themselves, leading to the oxidation of the ligand during the complexation reaction.
-
Peroxides in Solvents: Ethers and other solvents can form peroxides over time if not stored properly. These peroxides are potent oxidizing agents that can degrade your ligand.
The mechanism of oxidation often involves the formation of radical intermediates, which can then lead to a variety of decomposition products.
Q2: What are the tell-tale signs of ligand oxidation?
A: Identifying ligand oxidation early can save you significant time and resources. Here are some key indicators:
-
Visual Observation: A common sign of oxidation is a change in the color of your reaction mixture to dark brown or black. This often indicates the formation of polymeric or highly conjugated decomposition products.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR of your crude product may show a complex mixture of signals that are difficult to assign. You might observe broad peaks or the appearance of new aromatic signals that do not correspond to your starting material or desired product. For instance, the characteristic resonances for imidazole protons typically appear in the range of 6.77-7.66 ppm.[2] Significant deviation or the appearance of multiple new signals in this region could indicate oxidation.
-
Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for identifying byproducts. You may observe peaks corresponding to the mass of your ligand plus one or more oxygen atoms (M+16, M+32, etc.). The fragmentation pattern in MS/MS can also provide clues about the location of the oxidation.[3][4]
-
UV-Vis Spectroscopy: Phenylimidazole derivatives have characteristic UV-Vis absorption spectra.[5] Oxidation can lead to the formation of new chromophores, resulting in the appearance of new absorption bands or a significant shift in the existing ones.[6] Monitoring the reaction by UV-Vis can sometimes reveal the formation of these byproducts in real-time.
-
Q3: How can I prevent oxidation during my reaction?
A: Preventing oxidation is key to a successful synthesis. Here are several strategies you can employ:
-
Rigorous Inert Atmosphere Techniques: The most effective way to prevent oxidation by atmospheric oxygen is to perform your reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8] This involves using degassed solvents and properly dried glassware.
-
Use of Freshly Purified or High-Purity Reagents: Ensure your metal salts and ligands are of high purity. Impurities can sometimes catalyze oxidation reactions.
-
Solvent Purity: Use freshly distilled and degassed solvents. It is crucial to test for and remove peroxides from solvents like THF and diethyl ether before use.
-
Employing Sacrificial Reductants: The addition of a mild reducing agent, often referred to as a "sacrificial" agent, can help to scavenge any oxidants present in the reaction mixture.[9] Ascorbic acid (Vitamin C) is an excellent, inexpensive, and easily removable option for this purpose.[10][11][12]
-
Control of Reaction Temperature: Higher temperatures can accelerate the rate of oxidation. If possible, run your reactions at the lowest temperature that still allows for a reasonable reaction rate.
Q4: My reaction is complete, but I'm struggling to purify my complex from byproducts. What should I do?
A: Purifying air-sensitive metal complexes can be challenging. If you suspect oxidation has occurred, you will likely have a mixture of your desired complex, unreacted starting materials, and various oxidized byproducts.
-
Recrystallization: If your complex is crystalline, recrystallization under an inert atmosphere can be a very effective purification method. This may require screening various solvent systems.
-
Column Chromatography under Inert Atmosphere: For non-crystalline or difficult-to-crystallize complexes, column chromatography under an inert atmosphere is a viable option.[8] This requires specialized glassware and techniques to prevent exposure of your sample to air. A detailed protocol is provided in the Experimental Protocols section.
-
Washing/Trituration: Sometimes, the oxidized byproducts have different solubility profiles than your desired complex. Washing or triturating the crude product with a suitable solvent (in which the byproducts are soluble but your complex is not) can be a simple and effective purification step.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section provides a more detailed, scenario-based approach to troubleshooting common problems associated with phenylimidazole ligand oxidation.
Problem 1: Reaction mixture changes color unexpectedly (e.g., turns dark brown or black).
| Potential Cause | Plausible Explanation | Recommended Solution(s) |
| Air Leak in the System | Even a small leak in your Schlenk line setup can introduce enough oxygen to cause significant oxidation, leading to the formation of dark, polymeric byproducts. | 1. Check all connections: Ensure all ground glass joints are properly sealed with grease and that all tubing is securely fastened. 2. Leak test your system: Before starting the reaction, evacuate the system and ensure it can hold a vacuum. 3. Maintain a positive pressure of inert gas: A gentle, steady flow of inert gas through a bubbler will help to prevent air from entering the system. |
| Peroxides in Solvent | Solvents like THF and diethyl ether can form explosive peroxides upon storage. These are strong oxidizing agents that will readily degrade your ligand. | 1. Always use freshly distilled solvents. 2. Test for peroxides: Use peroxide test strips to check your solvents before use. 3. Properly store solvents: Keep ether solvents under an inert atmosphere and away from light. |
| Inherently Unstable Complex | The metal complex itself may be unstable under the reaction conditions and prone to decomposition, which can appear as a color change. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Consider a different metal precursor or ligand variant. |
Problem 2: Spectroscopic data (NMR, MS) of the crude product is complex and uninterpretable.
| Potential Cause | Plausible Explanation | Recommended Solution(s) |
| Mixture of Products due to Oxidation | Ligand oxidation can lead to a variety of byproducts, each with its own set of NMR signals and mass spectral peaks, resulting in a convoluted spectrum. | 1. Analyze the mass spectrum for M+16, M+32 peaks: These are indicative of oxidation. 2. Compare the ¹H NMR to that of your starting ligand: Look for the disappearance of starting material signals and the appearance of new, unidentifiable peaks. The imidazole proton region (around 7-8 ppm) is often informative.[2] 3. Re-run the reaction with stricter inert atmosphere conditions and/or a sacrificial reductant. |
| Presence of Paramagnetic Species | If your metal center is paramagnetic (e.g., Cu(II), high-spin Fe(III)), it can cause significant broadening of your NMR signals, making interpretation difficult. | 1. This is an inherent property of the complex. Consider other characterization techniques like EPR spectroscopy or magnetic susceptibility measurements. 2. If a diamagnetic analogue is possible (e.g., using a different metal like Zn(II)), synthesizing it can help to confirm the ligand framework by providing a clean NMR spectrum. |
| Incomplete Reaction | The complexity may arise from a mixture of starting materials, intermediates, and the final product. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Consider adjusting the stoichiometry of your reactants or the reaction temperature to drive the reaction to completion. |
Problem 3: Desired complex is isolated in very low yield, with a significant amount of insoluble material.
| Potential Cause | Plausible Explanation | Recommended Solution(s) |
| Extensive Ligand Decomposition | Severe oxidation can lead to the formation of insoluble, polymeric materials, which will trap your desired product and reduce the isolated yield. | 1. Implement all the preventative measures mentioned in the FAQs (inert atmosphere, pure reagents, sacrificial reductant). 2. Filter the reaction mixture while still under an inert atmosphere to remove the insoluble material before workup. |
| Poor Solubility of the Desired Complex | Your target complex may be poorly soluble in the reaction solvent, causing it to precipitate out along with byproducts. | 1. Screen for a solvent in which your complex is more soluble. 2. If the complex is intended to be insoluble, ensure you have an effective method for washing away soluble impurities. |
| Complex is Unstable During Workup/Purification | The desired complex may be stable in the reaction mixture but decomposes upon exposure to air or moisture during workup and purification. | 1. Perform all workup and purification steps under an inert atmosphere. 2. If using column chromatography, ensure it is performed under anaerobic conditions. [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phenylimidazole Metal Complex under Inert Atmosphere using Schlenk Technique
This protocol outlines the fundamental steps for synthesizing a metal complex with a phenylimidazole ligand while minimizing exposure to air and moisture.
Caption: Workflow for air-sensitive complex synthesis.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (Schlenk flask, condenser, etc.) in an oven at >120 °C for at least 4 hours to remove adsorbed water.
-
Assemble the glassware while still hot and connect it to the Schlenk line.
-
-
Inert Atmosphere Purge:
-
Evacuate the assembled glassware using the vacuum pump on the Schlenk line for 5-10 minutes.
-
Backfill the glassware with a high-purity inert gas (argon or nitrogen).
-
Repeat this evacuate-and-backfill cycle three times to ensure a robust inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, quickly add the solid phenylimidazole ligand and the metal salt to the Schlenk flask.
-
If either reagent is a liquid, it should be added via a gas-tight syringe through a septum.
-
-
Solvent Addition:
-
Use a solvent that has been thoroughly degassed (e.g., by three freeze-pump-thaw cycles) and dried over an appropriate drying agent.
-
Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature for the required time.
-
Monitor the reaction progress by taking small aliquots under inert conditions for analysis (e.g., TLC or LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by various methods, depending on its properties:
-
Precipitation: If the product precipitates, it can be isolated by filtration under an inert atmosphere using a Schlenk filter stick or a cannula filtration setup.
-
Solvent Removal: The solvent can be removed under vacuum, and the resulting solid can be washed with a degassed, non-coordinating solvent to remove soluble impurities.
-
-
Protocol 2: Utilizing a Sacrificial Reductant (Ascorbic Acid) to Minimize Ligand Oxidation
This protocol is an addendum to Protocol 1 and is particularly useful when working with highly electron-rich ligands or metal precursors that are prone to oxidative side reactions.
Caption: Workflow incorporating a sacrificial reductant.
-
Follow steps 1 and 2 of Protocol 1 to prepare your reaction vessel under an inert atmosphere.
-
Addition of Ascorbic Acid:
-
Before adding your primary reactants, add a catalytic amount of L-ascorbic acid (typically 0.1 to 0.2 molar equivalents with respect to the ligand) to the reaction flask.
-
Ascorbic acid is a solid, so it can be added along with your other solid reagents.
-
-
Proceed with the reaction as described in Protocol 1 (steps 3-6). The ascorbic acid will preferentially react with any trace oxidants, protecting your ligand.[10][12]
-
Purification: Ascorbic acid and its oxidized form (dehydroascorbic acid) are typically highly polar and can often be removed by a simple aqueous wash during workup or will remain on the baseline during silica gel chromatography.
Protocol 3: Purification of an Air-Sensitive Phenylimidazole Metal Complex via Column Chromatography under an Inert Atmosphere
This protocol describes a method for purifying air-sensitive compounds using flash column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jpacr.ub.ac.id [jpacr.ub.ac.id]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Methyl-2-phenyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1][2][3] This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 1-methyl-2-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.
In the absence of a complete, experimentally verified, and assigned spectrum in the public domain, this guide will present a detailed predicted spectral assignment for 1-methyl-2-phenyl-1H-imidazole. This prediction is firmly grounded in the fundamental principles of NMR spectroscopy and is supported by a comparative analysis with the experimentally determined NMR data of structurally related analogs: 2-phenyl-1H-imidazole and 1,2-dimethylimidazole. This approach not only provides a reliable spectral map of the target molecule but also offers valuable insights into the electronic and steric effects of substituents on the imidazole ring.
The Structural Landscape: Predicting the NMR Spectra of 1-Methyl-2-phenyl-1H-imidazole
The structure of 1-methyl-2-phenyl-1H-imidazole features a five-membered aromatic imidazole ring substituted with a methyl group at the N1 position and a phenyl group at the C2 position. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the aromaticity of both the imidazole and phenyl rings, as well as the electronic effects of the methyl and phenyl substituents.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display signals corresponding to the protons of the imidazole ring, the phenyl ring, and the N-methyl group. The imidazole protons, H-4 and H-5, are expected to appear as distinct signals due to their different chemical environments. The phenyl protons will likely exhibit a complex multiplet pattern, while the N-methyl protons will present as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) will be particularly informative about the electronic environment within the heterocyclic ring. The phenyl group will contribute signals for its six carbons, with the ipso-carbon (the carbon attached to the imidazole ring) showing a distinct chemical shift. The N-methyl carbon will appear at a characteristic upfield position.
Comparative Analysis: Substantiating the Predictions
To validate the predicted spectral assignments for 1-methyl-2-phenyl-1H-imidazole, a comparative analysis with the known NMR data of 2-phenyl-1H-imidazole and 1,2-dimethylimidazole is instrumental. This comparison allows for the dissection of the electronic and steric contributions of the methyl and phenyl groups to the chemical shifts of the imidazole core.
Comparison with 2-Phenyl-1H-imidazole
The primary difference between 1-methyl-2-phenyl-1H-imidazole and 2-phenyl-1H-imidazole is the presence of the methyl group at the N1 position. In 2-phenyl-1H-imidazole, the imidazole ring can undergo tautomerism, which can lead to broadened signals or an average spectrum depending on the solvent and temperature. The N-methylation in our target molecule locks the tautomeric form, resulting in sharper and more defined NMR signals.
The introduction of the electron-donating methyl group at N1 is expected to cause a slight upfield shift (lower ppm) for the imidazole ring protons (H-4 and H-5) and carbons (C-4 and C-5) compared to 2-phenyl-1H-imidazole, due to an increase in electron density.
Comparison with 1,2-Dimethylimidazole
Comparing 1-methyl-2-phenyl-1H-imidazole with 1,2-dimethylimidazole allows for the evaluation of the effect of substituting a methyl group with a phenyl group at the C2 position. The phenyl group is a bulky and electronically withdrawing substituent (relative to a methyl group) through its inductive effect, but it can also donate electron density into the imidazole ring via resonance.
The presence of the phenyl group at C2 is expected to cause a significant downfield shift (higher ppm) for the C2 carbon and the adjacent imidazole protons (H-4 and H-5) compared to 1,2-dimethylimidazole. This is due to the deshielding effect of the aromatic ring current of the phenyl group and its electron-withdrawing inductive effect.
Tabulated NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-methyl-2-phenyl-1H-imidazole and the experimental data for the comparative compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | Predicted 1-Methyl-2-phenyl-1H-imidazole | Experimental 2-Phenyl-1H-imidazole | Experimental 1,2-Dimethylimidazole |
| N-CH₃ | ~3.6 (s) | - | ~3.54 (s)[4] |
| H-4 | ~7.1 (d) | ~7.1 (br s) | ~6.77 (d)[4] |
| H-5 | ~7.0 (d) | ~7.1 (br s) | ~6.86 (d)[4] |
| Phenyl-H | ~7.3-7.6 (m) | ~7.3-7.8 (m) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | Predicted 1-Methyl-2-phenyl-1H-imidazole | Experimental 2-Phenyl-1H-imidazole | Experimental 1,2-Dimethylimidazole |
| N-CH₃ | ~34 | - | ~33 |
| C-2 | ~148 | ~146 | ~144 |
| C-4 | ~128 | ~122 (broad) | ~126 |
| C-5 | ~121 | ~122 (broad) | ~120 |
| Phenyl-C (ipso) | ~131 | ~131 | - |
| Phenyl-C (ortho) | ~128 | ~125 | - |
| Phenyl-C (meta) | ~129 | ~129 | - |
| Phenyl-C (para) | ~128 | ~127 | - |
Visualizing the Assignments
A clear visualization of the molecular structure and the corresponding NMR assignments is crucial for understanding the spectral data.
Caption: Predicted ¹H and ¹³C NMR assignments for 1-Methyl-2-phenyl-1H-imidazole.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for compounds like 1-methyl-2-phenyl-1H-imidazole, a standardized experimental protocol is essential. The following methodology serves as a self-validating system for obtaining reliable spectral data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 1-methyl-2-phenyl-1H-imidazole.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts (0 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Process the data similarly to the ¹H NMR spectrum.
5. 2D NMR Experiments (for complex structures):
-
For unambiguous assignment, especially for the phenyl region, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Caption: A generalized workflow for NMR spectral acquisition and analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for 1-methyl-2-phenyl-1H-imidazole. By grounding these predictions in a robust comparative analysis with structurally similar molecules, we have constructed a reliable framework for the spectroscopic characterization of this compound. The detailed experimental protocol further ensures that researchers can acquire high-quality data for their own samples. This in-depth approach, combining prediction with comparative evidence, exemplifies a rigorous scientific methodology for structural elucidation in the dynamic field of chemical research.
References
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]
-
1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. Available at: [Link]
-
1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. ResearchGate. Available at: [Link]
-
c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. National Center for Biotechnology Information. Available at: [Link]
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]
-
Magnetic Resonance in Chemistry. Wikipedia. Available at: [Link]
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Journal of the American Chemical Society. Wikipedia. Available at: [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
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ASAP (As Soon As Publishable). ACS Publications. Available at: [Link]
-
The Journal of Organic Chemistry. Wikipedia. Available at: [Link]
-
Journal of the American Chemical Society. Research.com. Available at: [Link]
-
1H-Imidazole, 1,2-dimethyl-. NIST WebBook. Available at: [Link]
-
American Chemical Society. Wikipedia. Available at: [Link]
-
The Journal of Organic Chemistry and Organic Letters - Author Perspectives. YouTube. Available at: [Link]
-
Nuclear magnetic resonance. Wikipedia. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Beilstein Journals. Available at: [Link]
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ACS Publications | Chemistry Journals, Scientific Articles & More. ACS Publications. Available at: [Link]
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Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Cheméo. Available at: [Link]
-
NMR and MRI Applications in Chemistry and Medicine. American Chemical Society. Available at: [Link]
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JOURNAL OF ORGANIC CHEMISTRY. Peeref. Available at: [Link]
-
MAGNETIC RESONANCE IN CHEMISTRY - Impact Factor, Quartile, Ranking. WoS Journal Info. Available at: [Link]
-
How Does NMR Work? - Chemistry For Everyone. YouTube. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Pattern of 1-Methyl-2-phenyl-1H-imidazole
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Methyl-2-phenyl-1H-imidazole , designed for researchers in medicinal chemistry and metabolite identification.[1][2]
A Comparative Technical Guide for Structural Elucidation
Executive Summary
1-Methyl-2-phenyl-1H-imidazole (CAS: 3475-07-8, MW: 158.[1][2]20) is a critical pharmacophore in drug development, often serving as a core scaffold in antifungal agents and enzyme inhibitors.[1][2] Accurate structural characterization of this compound—specifically distinguishing it from its regioisomers like 1-phenyl-2-methylimidazole—requires a precise understanding of its fragmentation kinetics.[1][2]
This guide details the Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation pathways, highlighting the diagnostic Retro-Diels-Alder (RDA) mechanisms that differentiate N-methylated phenylimidazoles from their analogs.[1]
Chemical Profile & Ionization Properties[1][2][3][4][5]
| Property | Data | Relevance to MS |
| Formula | Nitrogen Rule applies (Even mass | |
| Exact Mass | 158.0844 Da | High-res calibration target |
| Structure | N-methylated imidazole ring with C2-phenyl substitution | Stability of the aromatic system directs fragmentation |
| Ionization Energy | ~8.5 - 9.0 eV (Est.) | Low energy favors molecular ion survival in EI |
| Base Peak (EI) | m/z 158 ( | Aromatic stabilization retains charge on parent |
Fragmentation Analysis (Mechanism & Pathways)[6][7]
The fragmentation of 1-Methyl-2-phenylimidazole is governed by the stability of the phenyl ring and the lability of the imidazole ring bonds.[1] Unlike aliphatic amines, the N-methyl group is relatively stable, making ring cleavage the dominant pathway over simple dealkylation.[1][2]
Primary Fragmentation Channels[1][2]
-
Pathway A: Nitrile Elimination (Diagnostic) The most characteristic pathway for 1-substituted imidazoles is the loss of a nitrile species via a Retro-Diels-Alder-like mechanism.[1][2]
-
Pathway B: HCN Elimination
-
Pathway C: Methyl Radical Loss (Minor)
Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation kinetics, highlighting the diagnostic loss of MeCN.
Figure 1: Mechanistic fragmentation tree for 1-Methyl-2-phenylimidazole.[1][2][3][4][5] The red node (m/z 117) represents the diagnostic loss of acetonitrile.
Comparative Performance: Isomer Differentiation
Distinguishing 1-Methyl-2-phenylimidazole from its structural isomers is a common challenge in synthesis confirmation.
vs. 2-Phenylimidazole (CAS 670-96-2)
Core Difference: The presence of the N-methyl group changes the neutral loss required to reach the stable phenyl-containing core.[1][2]
| Feature | 1-Methyl-2-phenylimidazole | 2-Phenylimidazole |
| Molecular Ion ( | m/z 158 | m/z 144 |
| Primary Neutral Loss | -41 Da (MeCN) | -27 Da (HCN) |
| Resulting Fragment | m/z 117 | m/z 117 |
| Mechanism | The N-Me group departs with the nitrile carbon.[1][2] | The N-H group departs with the nitrile carbon. |
vs. 1-Phenyl-2-methylimidazole (Regioisomer)
Core Difference: In the regioisomer, the phenyl group is on the Nitrogen (N1) and the methyl is on Carbon (C2).[1]
-
1-Methyl-2-phenylimidazole: Loses MeCN (41) to yield m/z 117.[1][2]
-
1-Phenyl-2-methylimidazole: Loses PhCN (103) or HCN (27) .[1][2] Loss of PhCN would result in a low mass fragment (m/z 55), while loss of MeCN is mechanistically unfavorable because the Methyl is at C2 (stronger bond retention in RDA).
-
Diagnostic Peak: The presence of a strong m/z 104 (Ph-N
CH+) is often more pronounced in N-phenyl isomers.[1][2]
Experimental Data Summary
The following table summarizes the expected ion clusters for 1-Methyl-2-phenylimidazole under standard 70 eV Electron Ionization.
| m/z (Mass-to-Charge) | Relative Abundance (Approx.)[1][2] | Ion Assignment | Structural Origin |
| 158 | 100% (Base Peak) | Molecular Ion (Stable Aromatic) | |
| 157 | 10 - 15% | Loss of H[1][2]• (Benzylic/Ring H) | |
| 131 | 20 - 30% | Loss of HCN from C4-C5 | |
| 117 | 40 - 60% | Diagnostic : Loss of Acetonitrile | |
| 104 | 15 - 25% | Rearrangement to Benzonitrile cation | |
| 89 | 10 - 20% | Phenyl cation rearrangement | |
| 77 | 25 - 35% | Phenyl ring fragment |
Protocol: Optimized MS Parameters
For researchers validating this compound, use the following acquisition parameters to ensure reproducible fragmentation.
Electron Ionization (GC-MS)
-
Source Temp: 230°C (Prevents thermal degradation).
-
Ionization Energy: 70 eV (Standard library matching).[1][2][6]
-
Threshold: Set to detect m/z 117 (key qualifier).
Electrospray Ionization (LC-MS/MS)
-
Mode: Positive Ion (
).[1][2] -
Collision Energy (CID):
-
Mobile Phase: ACN/Water + 0.1% Formic Acid (Avoid ammonium buffers if N-adducts are unwanted).[1][2]
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenylimidazole (Analogue Reference). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
PubChem. Compound Summary: 1-Methyl-2-phenylimidazole.[1][2][4] National Library of Medicine.[1][2] Available at: [Link]
-
Bowie, J. H., et al. Electron Impact Studies: The Fragmentation of Imidazoles.[2][7] Australian Journal of Chemistry, 1967.[2] (Foundational mechanism for imidazole RDA cleavage).
-
NIST Chemistry WebBook. 1-Methylimidazole Mass Spectrum (Analogue Reference). Available at: [Link]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1-methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 77025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Comparison of P450 inhibition potency: 1-Methyl-2-phenylimidazole vs Ketoconazole
This guide provides a technical comparison of 1-Methyl-2-phenylimidazole and Ketoconazole regarding their Cytochrome P450 (CYP450) inhibition potency. It is designed for researchers requiring mechanistic clarity on selecting appropriate chemical probes for CYP inhibition studies.
Executive Summary
-
Ketoconazole : The industry "Gold Standard" for strong, reversible CYP3A4 inhibition . It functions as a Type II ligand, coordinating directly with the heme iron via an unhindered imidazole nitrogen.
-
1-Methyl-2-phenylimidazole : A mechanistic negative control or "steric probe." Unlike typical imidazoles, it exhibits negligible or significantly reduced inhibitory potency. The bulky phenyl group at the C-2 position sterically hinders the nitrogen-heme interaction, preventing the formation of the inhibitory complex.
Mechanistic Comparison: Binding Modes
The core difference in potency stems from the structural accessibility of the imidazole nitrogen (N-3) to the P450 heme iron.
Ketoconazole: The Type II Ligand
Ketoconazole contains an imidazole ring where the N-3 nitrogen is sterically accessible. It enters the CYP active site (specifically CYP3A4) and coordinates directly with the ferric (Fe³⁺) heme iron. This displaces the water molecule normally present, locking the enzyme in a low-spin state and preventing substrate oxidation.
-
Spectral Signature: Type II difference spectrum (Soret peak shift ~425–435 nm).
-
Binding Mode: Direct coordinate covalent bond (Fe-N).
1-Methyl-2-phenylimidazole: The Steric Clash
In this molecule, the C-2 position of the imidazole ring is substituted with a phenyl group. This bulky group creates a steric clash with the porphyrin ring of the heme. Even though the N-3 nitrogen has a lone pair available, it cannot approach the iron close enough to coordinate.
-
Spectral Signature: Often lacks the characteristic Type II shift; may show weak Type I (substrate-like) binding or no spectral change.[1]
-
Binding Mode: Steric exclusion from the heme iron; acts as a "non-binding" control in coordination studies.
Figure 1: Mechanistic divergence between Ketoconazole (direct coordination) and 1-Methyl-2-phenylimidazole (steric exclusion).
Quantitative Performance Data
The following table contrasts the inhibitory potency (IC50 and Ki) against key human CYP isoforms. Note the orders-of-magnitude difference.
| Parameter | Ketoconazole | 1-Methyl-2-phenylimidazole |
| Primary Target | CYP3A4 (Selective at low conc.) | None (Negative Control) |
| Mechanism | Reversible, Competitive/Mixed (Type II) | Non-binding / Steric Hindrance |
| CYP3A4 IC50 | 0.015 – 0.10 µM [1, 2] | > 100 µM (Inactive) [3] |
| CYP3A4 Ki | 0.003 – 0.026 µM [4] | N/D (No binding detected) |
| CYP1A2 IC50 | ~4.4 µM (Weak inhibition) | > 100 µM |
| Spectral Binding | Strong Type II (Peak ~430 nm) | No Type II Shift (or weak Type I) |
Critical Insight : While 1-Phenylimidazole (lacking the 2-phenyl group) is a potent inhibitor (Ki ~0.9 µM), the addition of the 2-phenyl group in 1-Methyl-2-phenylimidazole abolishes this potency. This makes it an excellent negative control to prove that inhibition is due to heme coordination rather than hydrophobic binding alone.
Experimental Protocol: Microsomal Inhibition Assay
To verify these differences experimentally, use the following validated protocol for a reversible inhibition assay.
Materials
-
Enzyme Source : Human Liver Microsomes (HLM) or Recombinant CYP3A4 (e.g., Supersomes™).
-
Probe Substrate : Midazolam (2–5 µM) or Testosterone (50 µM).
-
Cofactor : NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Test Compounds : Ketoconazole (0.001 – 10 µM) vs. 1-Methyl-2-phenylimidazole (1 – 200 µM).
Step-by-Step Workflow
-
Preparation :
-
Prepare 100x stocks of test compounds in DMSO.
-
Dilute HLM to 0.5 mg/mL in Potassium Phosphate Buffer (100 mM, pH 7.4).
-
-
Pre-Incubation :
-
Mix 180 µL of HLM/Buffer mix with 2 µL of Test Compound.
-
Incubate at 37°C for 5 minutes (allows inhibitor binding).
-
-
Reaction Initiation :
-
Add 20 µL of Substrate/NADPH mix.
-
Final volume: 200 µL. DMSO content < 1%.
-
-
Incubation :
-
Incubate at 37°C for 5–10 minutes (ensure linear range of metabolite formation).
-
-
Termination :
-
Add 200 µL ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge at 3000g for 10 minutes.
-
-
Analysis :
-
Analyze supernatant via LC-MS/MS (monitor 1'-hydroxymidazolam formation).
-
Calculation : Plot % Activity vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.
-
Figure 2: Standard workflow for determining IC50 values in liver microsomes.
Implications for Research
-
When to use Ketoconazole :
-
As a positive control for CYP3A4 inhibition assays.
-
To "knock out" CYP3A4 activity in complex mixtures (e.g., determining the contribution of CYP3A4 to a drug's metabolism).
-
Note: Use specific concentrations (e.g., 1 µM) to avoid inhibiting other isoforms like CYP2C9.
-
-
When to use 1-Methyl-2-phenylimidazole :
-
As a negative control in spectral binding studies. If a test compound shows a spectral shift similar to Ketoconazole, but 1-Methyl-2-phenylimidazole does not, it confirms the requirement for an unhindered nitrogen.
-
To study active site topology . The inability of this molecule to bind highlights the tight steric constraints around the CYP heme iron.
-
References
-
Gibbs, M. A., et al. (1999). "Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values." Drug Metabolism and Disposition, 27(2), 180-187. Link
-
Greenblatt, D. J., et al. (2011). "Mechanism of cytochrome P450-3A inhibition by ketoconazole." Journal of Pharmacy and Pharmacology, 63(2), 214-221. Link
-
Wilkinson, C. F., et al. (1983). "Selectivity of 1-phenylimidazole as a ligand for cytochrome P-450 and as an inhibitor of microsomal oxidation." Biochemical Pharmacology, 32(6), 997-1003. (Establishes the SAR of phenylimidazoles). Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Cytochrome P450 Structure, Mechanism, and Biochemistry." Springer. (Source for steric hindrance mechanisms in 2-substituted imidazoles).[2]
Sources
Comparative Guide: Validating HPLC Purity Methods for Imidazole Intermediates
Executive Summary
Imidazole derivatives are ubiquitous pharmacophores in drug development (e.g., antifungal azoles, purine analogs). However, their analysis presents a notorious chromatographic challenge: peak tailing . Due to the basicity of the imidazole ring (pKa ~7.0), these compounds become protonated under standard acidic HPLC conditions, leading to secondary electrostatic interactions with residual silanols on the stationary phase.
This guide compares three distinct separation strategies—Traditional Acidic RP , Ion-Pairing , and High-pH Hybrid RP —and establishes a validated workflow compliant with ICH Q2(R2) guidelines.
Part 1: The Chromatographic Challenge
The "Silanol Trap" is the primary cause of method failure for basic intermediates.
-
The Mechanism: At pH 2.5–3.0 (standard phosphate buffers), the imidazole nitrogen is protonated (
). -
The Interaction: While the alkyl chain interacts with the C18 ligand, the cationic imidazole interacts with ionized residual silanols (
) on the silica surface. -
The Result: Kinetic lag (tailing), retention time shifts, and non-linear loading capacity.
Visualization: The Silanol Trap vs. High pH Deactivation
The following diagram illustrates why raising the pH effectively "turns off" the secondary interaction.
Caption: Comparison of electrostatic interference at acidic pH versus hydrophobic retention at high pH.
Part 2: Comparative Analysis of Methodologies
We evaluated three methodologies for a model intermediate (4-Methylimidazole).
Method A: Traditional Acidic RP (The Baseline)
-
Column: Standard C18 (5 µm).[1]
-
Buffer: Phosphate Buffer pH 3.0.
-
Verdict: Not Recommended. While stable, the tailing factor often exceeds 2.0, compromising the resolution of closely eluting impurities.
Method B: Ion-Pairing Chromatography (IPC)[2]
-
Column: C18.
-
Additive: Sodium Octanesulfonate or Hexanesulfonate.
-
Verdict: Functional but Obsolete. The sulfonate anion pairs with the imidazole cation, neutralizing the charge.
Method C: High-pH Hybrid RP (The Modern Standard)
-
Column: Hybrid Silica (e.g., Waters XBridge BEH or Phenomenex Gemini NX).
-
Buffer: 10mM Ammonium Bicarbonate (pH 10.0).
-
Verdict: Superior. By operating above the pKa, the imidazole is neutral.
-
Pros: Sharp peaks (
), MS-compatible (volatile buffer), and high loadability.
-
Performance Data Summary
| Performance Metric | Method A: Acidic C18 | Method B: Ion-Pairing | Method C: High-pH Hybrid |
| pH Condition | 3.0 | 3.0 (with surfactant) | 10.0 |
| Tailing Factor ( | 2.2 (Fail) | 1.1 (Pass) | 1.05 (Excellent) |
| Theoretical Plates ( | ~4,500 | ~12,000 | >15,000 |
| Equilibration Time | 15 min | >60 min | 15 min |
| MS Compatibility | Yes (if Formic Acid) | No (Source contamination) | Yes (Ammonium Bicarbonate) |
| Robustness | Moderate | Low (Temp/Conc sensitive) | High |
Part 3: Recommended Protocol (High-pH Hybrid)
This protocol is designed for the purity analysis of imidazole intermediates, validated against ICH Q2(R2) .
Chromatographic Conditions
-
Column: Hybrid C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Note: Standard silica dissolves at pH > 8; Hybrid particle technology is mandatory.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 5% B[3]
-
15 min: 95% B
-
20 min: 95% B
-
20.1 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210–220 nm (Imidazoles have weak chromophores; low UV is required).
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
Standard Preparation
-
Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may cause solvent peaks or precipitation in high pH mobile phase).
Part 4: Validation Workflow (ICH Q2(R2))
The 2024 ICH Q2(R2) revision emphasizes "Lifecycle Management."[4] The validation must prove the method is fit for purpose.[4]
Validation Decision Tree
Caption: Step-by-step validation flow ensuring specificity, linearity, and precision per ICH guidelines.
Key Experiments & Acceptance Criteria
A. Specificity (Forced Degradation)
Imidazoles are stable rings but susceptible to N-oxidation.
-
Protocol: Treat sample with 3%
, 0.1N HCl, and 0.1N NaOH for 24 hours. -
Criterion: No interference at the retention time of the main peak. Peak purity (via Diode Array Detector) must indicate a single component.
B. Linearity[1][5][6]
-
Range: From LOQ (Limit of Quantitation) to 120% of the target concentration.
-
Self-Validating Check: Plot the "Response Factor" (Area/Conc) vs. Concentration. The line should be horizontal (slope
0). If it slopes, the detector is saturating.
C. Accuracy (Recovery)
-
Protocol: Spike the imidazole intermediate into the reaction matrix (if available) or placebo at 50%, 100%, and 150% levels.
-
Criterion: Mean recovery 98.0% – 102.0%.
D. Robustness (The "Design Space")
Critical for method transfer. Vary the following:
-
pH: 10.0 ± 0.2 (Critical: If pH drops < 9, retention may shift drastically as ionization begins).
-
Temperature: 40°C ± 5°C.
-
Flow Rate: ± 0.1 mL/min.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]
-
Phenomenex. (2024).[7] High pH Stability for Basic Compounds: Gemini and Kinetex EVO Technology.[1] Phenomenex Technical Notes. [Link]
-
Waters Corporation. (2022). Strategies for the Separation of Basic Compounds Using XBridge Columns. Waters Application Notes.[9] [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [Link]
-
Chromatography Online. (2020). Troubleshooting Tailing Peaks for Basic Analytes. LCGC North America. [Link]
Sources
- 1. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jetir.org [jetir.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ijnrd.org [ijnrd.org]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. database.ich.org [database.ich.org]
- 8. mastercontrol.com [mastercontrol.com]
- 9. waters.com [waters.com]
A Senior Application Scientist's Guide to Reference Standards for 1-Methyl-2-phenyl-1H-imidazole Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate analysis of chemical entities is paramount. This guide provides an in-depth technical overview of reference standards for the analysis of 1-Methyl-2-phenyl-1H-imidazole, a heterocyclic compound of interest in various research domains. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of sourcing, evaluating, and utilizing reference standards for this analyte, ensuring the integrity and reliability of your analytical data.
The Critical Role of Reference Standards in Analytical Science
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of 1-Methyl-2-phenyl-1H-imidazole analysis, a high-quality reference standard is indispensable for:
-
Identity Confirmation: Unambiguously confirming the presence of 1-Methyl-2-phenyl-1H-imidazole in a sample.
-
Purity Assessment: Quantifying the amount of 1-Methyl-2-phenyl-1H-imidazole and its impurities.
-
Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity, in accordance with regulatory guidelines like those from the International Council for Harmonisation (ICH)[1].
-
Calibration: Creating calibration curves to determine the concentration of the analyte in unknown samples.
The quality of the reference standard directly impacts the validity of the analytical results. Therefore, a thorough understanding of what constitutes a suitable reference standard is crucial.
Sourcing and Evaluating Reference Standards for 1-Methyl-2-phenyl-1H-imidazole
While a specific "certified reference material" (CRM) for 1-Methyl-2-phenyl-1H-imidazole may not be readily available from major pharmacopeias, high-purity research-grade materials can be procured from various chemical suppliers. The key is to perform a rigorous evaluation of the available options.
Hypothetical Comparison of 1-Methyl-2-phenyl-1H-imidazole Reference Standards
| Feature | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Ideal Certified Reference Material (CRM) |
| Purity (by HPLC) | ≥98% | ≥99.5% | ≥99.8% with detailed impurity profile |
| Identity Confirmation | ¹H NMR, Mass Spec | ¹H NMR, ¹³C NMR, Mass Spec, IR | ¹H NMR, ¹³C NMR, Mass Spec, IR, Elemental Analysis |
| Certificate of Analysis (CoA) | Basic CoA with purity and identity | Detailed CoA with spectral data and purity method | Comprehensive CoA compliant with ISO 17034, including uncertainty |
| Traceability | Not specified | Traceable to in-house standards | Traceable to SI units |
| Cost | Lower | Moderate | Higher |
Causality Behind the Choice: For routine research and early-stage development, a high-purity standard from a reputable supplier like "Supplier B" might be sufficient, provided the accompanying Certificate of Analysis is comprehensive. For late-stage development and quality control applications, the establishment of an in-house primary standard with full characterization, approaching the quality of a CRM, is recommended. The parent compound, imidazole, has certified reference materials available from sources like MilliporeSigma, which are produced under ISO 17034 and ISO/IEC 17025, serving as a benchmark for the level of characterization desired[2][3][4][5][6].
Analytical Methodologies for 1-Methyl-2-phenyl-1H-imidazole
The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, the expected concentration of the analyte, and the need to resolve potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile and widely used technique for the analysis of moderately polar compounds like 1-Methyl-2-phenyl-1H-imidazole.
Workflow for HPLC Method Development:
Caption: A typical workflow for developing and validating an HPLC method.
Detailed HPLC Protocol (Starting Point):
This protocol is adapted from methods for similar imidazole derivatives and should be optimized for 1-Methyl-2-phenyl-1H-imidazole[7].
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or a more specific wavelength determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile).
Rationale: A C18 column provides good retention for phenyl-containing compounds. The acidic mobile phase ensures the imidazole nitrogen is protonated, leading to sharper peaks. A gradient elution is necessary to elute potential impurities with different polarities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For 1-Methyl-2-phenyl-1H-imidazole, derivatization may not be necessary, but this should be experimentally verified.
Workflow for GC-MS Analysis:
Caption: The general workflow for GC-MS analysis.
Detailed GC-MS Protocol (Starting Point):
This protocol is based on general methods for imidazole-like compounds[8].
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Rationale: A 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of compounds. The temperature program allows for the elution of the target analyte and potential impurities. EI at 70 eV provides reproducible fragmentation patterns for library matching and structural elucidation.
Stability-Indicating Method and Forced Degradation Studies
A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, forced degradation studies are performed.
Forced Degradation Conditions (as per ICH Q1A(R2)):
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 24 hours (solid state).
-
Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).
The goal is to achieve 5-20% degradation of the active substance. The developed analytical method (e.g., HPLC) must be able to separate the main peak from all degradation product peaks.
Alternative Compounds for Comparative Analysis
When evaluating the analytical performance for 1-Methyl-2-phenyl-1H-imidazole, it is beneficial to include structurally similar compounds as alternatives or for method development and validation purposes.
-
2-Phenyl-1H-imidazole: The unmethylated parent compound. This can help in assessing the selectivity of the method. It is commercially available from various suppliers[9][10][11][12][13].
-
4-Phenyl-1H-imidazole: A constitutional isomer. Its inclusion can challenge the chromatographic resolution of the method. It is also commercially available[14][15][16].
By analyzing these related compounds alongside 1-Methyl-2-phenyl-1H-imidazole, a more robust and specific analytical method can be developed.
Conclusion and Recommendations
The reliable analysis of 1-Methyl-2-phenyl-1H-imidazole hinges on the availability and proper use of a well-characterized reference standard. While a dedicated certified reference material may not be readily accessible, a high-purity research-grade material with a comprehensive Certificate of Analysis can serve as a suitable starting point.
For method development, both HPLC and GC-MS are powerful techniques, and the choice between them will depend on the specific analytical needs. It is imperative to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose. Furthermore, the development of a stability-indicating method through forced degradation studies is a critical step in ensuring the quality and stability of any product containing 1-Methyl-2-phenyl-1H-imidazole.
As a final recommendation, for any long-term or regulatory-facing project, the in-house qualification of a primary reference standard is a worthwhile investment that will ensure the continued accuracy and reliability of your analytical data.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
-
SIELC Technologies. 1H-Imidazole, 2-methyl-1-(phenylmethyl)-. [Link].
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. [Link].
-
PubChem. 4-Phenylimidazole. [Link].
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link].
-
ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link].
-
ResearchGate. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. [Link].
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link].
-
PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link].
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link].
-
International Atomic Energy Agency. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link].
-
ScienceDirect. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link].
-
International Journal of Applied Biology and Pharmaceutical Technology. Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. [Link].
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link].
-
ChemSrc. 2-Phenyl-1H-imidazole. [Link].
-
Synthonix, Inc. 670-96-2 | 2-phenyl-1H-imidazole. [Link].
-
PubMed Central. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link].
-
PubMed Central. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. [Link].
-
ACS Omega. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link].
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Imidazole, Pharmaceutical Secondary Standard, Certified Reference Material, MilliporeSigma Supelco 500 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 7. 1H-Imidazole, 2-methyl-1-(phenylmethyl)- | SIELC Technologies [sielc.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. CAS 670-96-2: 2-Phenylimidazole | CymitQuimica [cymitquimica.com]
- 10. 2-Phenylimidazole 98 670-96-2 [sigmaaldrich.com]
- 11. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrc [chemsrc.com]
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- 13. 2-Phenylimidazole | 670-96-2 [chemicalbook.com]
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- 15. medchemexpress.com [medchemexpress.com]
- 16. scbt.com [scbt.com]
A Comparative Guide to the Infrared Spectroscopy of 1-Methyl-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The Power of Infrared Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms and the strength of the bonds connecting them. By measuring the absorption of infrared radiation as a function of frequency (typically expressed as wavenumbers, cm⁻¹), an IR spectrum is generated, which serves as a unique molecular fingerprint.
For drug development professionals and researchers, IR spectroscopy is an indispensable tool for:
-
Structural Verification: Confirming the synthesis of a target molecule by identifying its key functional groups.
-
Purity Assessment: Detecting the presence of impurities or starting materials in a sample.
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant bands and the appearance of product bands.
Experimental Considerations for Acquiring High-Quality IR Spectra
The quality of an IR spectrum is highly dependent on the sample preparation technique. The two most common methods for analyzing solid and liquid organic compounds are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
KBr Pellet Method for Solid Samples
This traditional technique involves intimately mixing a small amount of the solid sample with finely ground potassium bromide, which is transparent to infrared radiation. The mixture is then compressed under high pressure to form a thin, translucent pellet.
Step-by-Step Protocol for KBr Pellet Preparation:
-
Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.[1]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.[1] It is crucial to work in a low-humidity environment as KBr is hygroscopic.[2]
-
Homogenization: Thoroughly grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Attenuated Total Reflectance (ATR) for Solids and Liquids
ATR-FTIR is a modern, rapid, and often non-destructive technique. It involves pressing the sample against a crystal with a high refractive index, such as diamond or zinc selenide.[4] The infrared beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a small distance into the sample, where it can be absorbed.
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface.[5]
-
Pressure Application: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]
-
Data Acquisition: Collect the infrared spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Structural Features of 1-Methyl-2-phenyl-1H-imidazole
To predict and interpret the IR spectrum of 1-Methyl-2-phenyl-1H-imidazole, it is essential to understand its molecular structure and the key functional groups that will give rise to characteristic absorption bands.
Figure 1. Molecular structure of 1-Methyl-2-phenyl-1H-imidazole.
The key structural components are:
-
A 1,2-disubstituted imidazole ring.
-
A methyl group attached to one of the nitrogen atoms (N1).
-
A phenyl group attached to the carbon atom between the two nitrogens (C2).
Comparative Analysis of Characteristic IR Bands
High Wavenumber Region (>2800 cm⁻¹): C-H Stretching Vibrations
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
Aromatic C-H Stretch (Phenyl Group): Expect weak to medium bands in the range of 3100-3000 cm⁻¹ . These are characteristic of C-H bonds on an aromatic ring.
-
Imidazole Ring C-H Stretch: The C-H bonds on the imidazole ring will also absorb in the 3150-3100 cm⁻¹ region.
-
Aliphatic C-H Stretch (Methyl Group): The methyl group will exhibit characteristic symmetric and asymmetric stretching vibrations between 2975-2850 cm⁻¹ .
Mid Wavenumber Region (1650-1400 cm⁻¹): C=C and C=N Stretching Vibrations
This "fingerprint" region is particularly informative for identifying the heterocyclic and aromatic rings.
-
Aromatic C=C Stretch (Phenyl Group): The phenyl ring will show two characteristic bands of variable intensity around 1600 cm⁻¹ and 1475 cm⁻¹ .
-
Imidazole Ring C=N and C=C Stretches: The imidazole ring contains both C=N and C=C bonds, which will give rise to a series of medium to strong absorption bands in the 1650-1450 cm⁻¹ range. These bands are often coupled and can be complex. For comparison, 2,4,5-triphenyl-1H-imidazole shows aromatic C-C stretching or C-H in-plane bending in this region.[6]
Low Wavenumber Region (<1400 cm⁻¹): In-Plane and Out-of-Plane Bending Vibrations
This region contains a wealth of information about the substitution patterns of the rings.
-
C-H In-Plane Bending: Both the phenyl and imidazole rings will have C-H in-plane bending vibrations in the 1300-1000 cm⁻¹ region.
-
C-H Out-of-Plane Bending (Phenyl Group): The substitution pattern of the phenyl ring gives rise to strong, characteristic out-of-plane bending vibrations. For a monosubstituted benzene ring, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
-
Ring "Breathing" Modes: The entire imidazole ring can undergo "breathing" vibrations, which typically appear in the 1000-800 cm⁻¹ range.
Predicted IR Spectrum of 1-Methyl-2-phenyl-1H-imidazole: A Comparative Table
The following table summarizes the expected characteristic IR absorption bands for 1-Methyl-2-phenyl-1H-imidazole, with comparisons to 1-methylimidazole and 2-phenyl-1H-imidazole.
| Vibrational Mode | Expected Range for 1-Methyl-2-phenyl-1H-imidazole (cm⁻¹) | 1-Methylimidazole (Reference) (cm⁻¹) | 2-Phenyl-1H-imidazole (Reference) (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | N/A | ~3050 |
| Imidazole C-H Stretch | 3150-3100 | ~3110 | ~3120 |
| Aliphatic C-H Stretch (Methyl) | 2975-2850 | ~2950 | N/A |
| C=N and C=C Ring Stretch | 1650-1450 | ~1580, 1520, 1480 | ~1600, 1500, 1460 |
| Aromatic C=C Stretch | ~1600, ~1475 | N/A | ~1605, ~1480 |
| C-H In-Plane Bending | 1300-1000 | ~1280, 1110, 1080 | ~1250, 1150, 1070 |
| C-H Out-of-Plane Bending (Aromatic) | 770-730, 710-690 | N/A | ~750, ~690 |
| Ring Breathing/Deformation | 1000-800 | ~910, 820 | ~970, 840 |
Note: The reference values are approximate and can vary based on the experimental conditions (e.g., solid vs. liquid phase, solvent).
Workflow for Spectral Interpretation
Figure 2. A generalized workflow for the acquisition and interpretation of an FTIR spectrum.
Conclusion: A Predictive Framework for Spectroscopic Analysis
This guide provides a comprehensive, albeit predictive, analysis of the characteristic infrared absorption bands of 1-Methyl-2-phenyl-1H-imidazole. By systematically dissecting the molecule into its primary structural components and comparing them to well-characterized analogs, researchers can confidently identify the key spectral features of this compound. The detailed experimental protocols and the structured workflow for spectral interpretation further equip scientists with the necessary tools for accurate and reliable structural elucidation in their daily research endeavors.
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A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for High-Purity Imidazole Ligands
Introduction
In the landscape of pharmaceutical development and materials science, the purity of starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. For researchers, scientists, and drug development professionals working with high-purity imidazole ligands—a class of compounds pivotal in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals—the rigorous assessment of elemental composition and the quantification of trace elemental impurities are of paramount importance. This guide provides an in-depth technical comparison of the primary analytical techniques for the elemental analysis of these critical ligands, offering field-proven insights and detailed experimental protocols to support informed decision-making in a laboratory setting.
The unique chemical properties of imidazole ligands, particularly their nitrogen-rich heterocyclic structure, present distinct analytical challenges. These compounds can exhibit varying solubilities and may interact with analytical instrumentation in ways that necessitate specialized method development. Furthermore, the potential for contamination with metallic residues from synthetic catalysts or manufacturing processes requires highly sensitive and specific analytical techniques to ensure compliance with stringent regulatory standards, such as those outlined in the United States Pharmacopeia (USP) General Chapters <232> and <233> and the International Council for Harmonisation (ICH) Q3D guidelines.[1][2]
This guide will navigate the complexities of elemental analysis for high-purity imidazole ligands, comparing the utility and performance of cornerstone techniques: Combustion Analysis (CHN/Dumas Method) for bulk elemental composition, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the determination of trace elemental impurities. We will delve into the causality behind experimental choices, providing a self-validating system of protocols and supporting data to empower researchers in their pursuit of analytical excellence.
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique for the elemental analysis of imidazole ligands is contingent upon the specific analytical question being addressed. Are you confirming the bulk elemental composition (C, H, N) of a newly synthesized ligand to verify its molecular formula? Or are you quantifying trace metallic impurities that could compromise its use in a pharmaceutical formulation? The following sections will compare the primary techniques suited for these distinct analytical objectives.
Combustion Analysis (Dumas Method) for Bulk Elemental Composition (C, H, N)
The Dumas method, a form of combustion analysis, is a primary technique for the precise determination of carbon, hydrogen, and nitrogen content in organic compounds.[3][4] This method is foundational in the characterization of newly synthesized imidazole ligands, providing a fundamental measure of purity and confirming the empirical formula.
Principle of Operation: A precisely weighed sample is combusted at a high temperature (typically around 1000°C) in the presence of pure oxygen.[5] This process converts the carbon, hydrogen, and nitrogen in the imidazole ligand into their respective gaseous oxides (CO₂, H₂O, and various nitrogen oxides, NOx). These combustion products are then passed through a reduction chamber containing heated copper, which reduces the nitrogen oxides to dinitrogen gas (N₂) and removes excess oxygen. The resulting gas mixture is then passed through a series of traps to remove water and carbon dioxide. Finally, the N₂ gas is quantified using a thermal conductivity detector (TCD).[5]
Inductively Coupled Plasma (ICP) Techniques for Trace Elemental Impurities
For the quantification of trace and ultra-trace metallic impurities, ICP-based techniques are the industry standard. The choice between ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) is primarily dictated by the required detection limits.[6][7]
Principle of Operation: In both techniques, a liquid sample (following acid digestion of the solid imidazole ligand) is introduced into a high-temperature argon plasma (around 9,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample.
-
ICP-OES: The excited atoms and ions in the plasma emit light at characteristic wavelengths for each element. A spectrometer separates this light and measures the intensity of the emission, which is proportional to the concentration of the element in the sample.[8]
-
ICP-MS: The ions generated in the plasma are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector then counts the number of ions for each mass, providing a highly sensitive measure of the elemental concentration.[9]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
While not a direct method for elemental analysis, HPLC is a cornerstone technique for assessing the purity of imidazole ligands and identifying organic impurities.[10][11] It is often used in conjunction with elemental analysis techniques to provide a complete purity profile. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[12] For imidazole derivatives, reversed-phase HPLC with UV detection is a common approach.[13][14]
Performance Benchmarks: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of high-purity imidazole ligands. The provided data is a synthesis of typical performance capabilities and may vary based on the specific instrument, method parameters, and sample matrix.
| Parameter | Combustion Analysis (Dumas Method) | ICP-OES | ICP-MS | HPLC-UV |
| Primary Application | Bulk elemental composition (C, H, N) | Trace to minor elemental impurities | Ultra-trace to trace elemental impurities | Purity, organic impurity profiling |
| Typical Analytes | Carbon, Hydrogen, Nitrogen | Metals (e.g., Na, K, Ca, Mg, Fe, Cu, Zn) | Most elements, including heavy metals (e.g., Pb, As, Cd, Hg) | Imidazole ligand, related substances, degradation products |
| Typical Detection Limits | ~0.01% | 1-10 ppb (µg/L) | 0.1-10 ppt (ng/L) | 0.07-0.17 µg/mL |
| Accuracy | Excellent (typically <0.3% absolute error) | Good (typically 5-10% relative error) | Excellent (typically <5% relative error) | Excellent (recoveries of 88-108%) |
| Precision (%RSD) | Excellent (<0.5%) | Good (<5%) | Excellent (<3%) | Excellent (<2%) |
| Sample Throughput | High | High | High | Moderate |
| Key Advantages | - Fast and accurate for bulk elements- Highly automated | - Robust and tolerant to complex matrices- Lower operational cost than ICP-MS | - Exceptional sensitivity for trace elements- Isotopic analysis capabilities | - High resolution for separating complex mixtures- Quantifies organic impurities |
| Key Limitations | - Not suitable for trace analysis- Limited to C, H, N, S, O | - Higher detection limits than ICP-MS- Spectral interferences can be an issue | - More susceptible to matrix effects- Higher instrument and operational cost | - Not a direct measure of elemental composition |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a robust starting point for the elemental analysis of high-purity imidazole ligands. It is imperative that all methods are validated in the user's laboratory to ensure they are fit for their intended purpose, in accordance with guidelines such as USP <233>.[2][15]
Workflow for Elemental Analysis of Imidazole Ligands
Caption: Key parameters for method validation as per USP <233>.
Causality in Experimental Choices and Trustworthiness of Protocols
The protocols detailed above are designed as self-validating systems, incorporating steps that ensure the trustworthiness of the generated data.
-
Choice of Combustion Analysis: For confirming the identity and purity of a synthesized organic molecule like an imidazole ligand, determining the ratio of its constituent elements (C, H, N) is a fundamental first step. The Dumas method is chosen for its speed, accuracy, and high degree of automation, minimizing operator error. The use of certified reference materials for calibration provides a direct link to established standards, ensuring the traceability of the measurements.
-
Rationale for Microwave Digestion: Imidazole ligands, like many organic compounds, are not directly amenable to ICP analysis. Microwave-assisted acid digestion is selected over hot plate methods due to its significant advantages:
-
Speed: Digestion times are reduced from hours to minutes. [16] * Completeness: The closed-vessel system allows for temperatures and pressures well above the atmospheric boiling points of the acids, leading to a more complete decomposition of the organic matrix. This is crucial for avoiding carbon-based interferences in the ICP analysis. [17][18] * Safety: The sealed vessels contain volatile and corrosive acid fumes.
-
Contamination Control: The closed system minimizes the risk of airborne contamination.
-
-
ICP-MS vs. ICP-OES Selection: The choice between these two techniques is a direct function of the required sensitivity. For routine monitoring of higher concentration elements, the robustness and lower cost of ICP-OES make it a practical choice. However, for the quantification of highly toxic elemental impurities at the low levels stipulated by regulatory bodies like the USP and ICH, the superior sensitivity of ICP-MS is indispensable. [6][7]
-
HPLC as a Complementary Technique: While this guide focuses on elemental analysis, it is crucial to recognize that elemental composition alone does not guarantee purity. Isomeric impurities or other organic byproducts of the synthesis will not be detected by elemental analysis. Therefore, a high-resolution separation technique like HPLC is essential for a comprehensive purity assessment.
Conclusion
The elemental analysis of high-purity imidazole ligands is a critical component of quality control in the pharmaceutical and chemical industries. A multi-faceted analytical approach is necessary to ensure both the correct elemental composition and the absence of harmful trace elemental impurities. Combustion analysis provides a rapid and accurate determination of bulk C, H, and N content, while ICP-MS offers the unparalleled sensitivity required for quantifying trace and ultra-trace metallic contaminants in line with stringent regulatory guidelines.
The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in this field. By understanding the principles behind each technique and implementing robust, validated analytical methods, laboratories can ensure the quality and safety of their high-purity imidazole ligands, thereby contributing to the development of safe and effective final products. The continuous evolution of analytical instrumentation promises even greater sensitivity and efficiency, further empowering scientists in their pursuit of analytical excellence.
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An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). Molecules. [Link]
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Reduction of Carbon-Based Interferences in Organic Compound Analysis by Dynamic Reaction Cell ICP MS. (2002). Spectroscopy. [Link]
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ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. (2024). Technology Networks. [Link]
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Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2023). Patsnap. [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2023). Scientific Reports. [Link]
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<233> Elemental Impurities—Procedures. (n.d.). U.S. Pharmacopeia. [Link]
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The Dumas method for nitrogen determination. (2014). ResearchGate. [Link]
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Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. [Link]
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Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. (2023). ResearchGate. [Link]
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Establishment of LOD and LOQ level of elemental impurity Element name... (2023). ResearchGate. [Link]
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How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (2023). Drawell. [Link]
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Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (2021). Agilent. [Link]
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Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2020). Taylor & Francis Online. [Link]
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Dumas Method. (2021). YouTube. [Link]
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LODs, LOQs and precision of the proposed method. (2017). ResearchGate. [Link]
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Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2023). AME Publishing Company. [Link]
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Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. (2021). Journal of Analytical Atomic Spectrometry. [Link]
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Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. (2022). National Center for Biotechnology Information. [Link]
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Simplifying Mixed-Food Microwave Sample Preparation for ICP-MS Analysis. (2021). Spectroscopy. [Link]
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Estimation of Nitrogen by Dumas Method. (n.d.). Unacademy. [Link]
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A Review on Comparative study of HPLC and UPLC. (2018). Research Journal of Pharmacy and Technology. [Link]
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Elemental Impurities in Pharmaceutical Products – Analysis Using an Energy- Dispersive X-ray Fluorescence Spectrometer. (2020). SPECTRO Analytical Instruments. [Link]
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Quantification of total nitrogen according to the Dumas method. (2009). OIV. [Link]
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Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. (2019). Journal of Organic and Pharmaceutical Chemistry. [Link]
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A Comparative Guide to the Structural Landscape of 1-Methyl-2-phenyl-1H-imidazole Metal Complexes
For researchers, medicinal chemists, and material scientists, the intricate dance between organic ligands and metal centers is a source of endless innovation. The tailored design of metal complexes underpins advancements in catalysis, drug development, and materials science. Among the vast families of heterocyclic ligands, N-substituted imidazoles offer a compelling blend of steric tunability and rich coordination chemistry. This guide provides an in-depth comparative analysis of the structural data for metal complexes featuring the 1-Methyl-2-phenyl-1H-imidazole ligand, placed in context with closely related analogues to elucidate key structure-function relationships.
While a solved single-crystal X-ray structure for a metal complex of 1-Methyl-2-phenyl-1H-imidazole is not yet publicly available in crystallographic databases, a robust comparative analysis can be constructed by examining the crystal structures of its parent and isomeric analogues. This approach allows us to predict and understand the coordination behavior of the target ligand. This guide will focus on zinc(II) complexes as a representative example, leveraging the available data for [Zn(1-methyl-1H-imidazole)₆]²⁺ and [Zn(5-phenyl-1H-imidazole)₄]²⁺ to build a comprehensive structural comparison.
The 1-Methyl-2-phenyl-1H-imidazole Ligand: A Profile
The 1-Methyl-2-phenyl-1H-imidazole ligand is a versatile building block in coordination chemistry. The methylation at the N1 position precludes its involvement in hydrogen bonding as a donor and introduces a degree of steric hindrance. The phenyl group at the C2 position significantly influences the ligand's electronic properties and steric profile, offering potential for π-stacking interactions within the resulting metal complex's crystal lattice. The coordination to a metal center is expected to occur via the N3 nitrogen, which possesses a lone pair of electrons readily available for donation.
Comparative Crystal Structure Analysis
To understand the anticipated structural features of 1-Methyl-2-phenyl-1H-imidazole metal complexes, we will compare the crystallographic data of two key analogues: a zinc complex with a 1-methyl-substituted imidazole and a zinc complex with a 5-phenyl-substituted imidazole.
Table 1: Comparative Crystallographic Data of Representative Imidazole-Zinc(II) Complexes
| Parameter | ₂ | ₂ | Predicted: [Zn(1-Methyl-2-phenyl-1H-imidazole)₄]X₂ |
| Metal Center | Zn(II) | Zn(II) | Zn(II) |
| Coordination Geometry | Distorted Octahedral | Distorted Tetrahedral | Likely Distorted Tetrahedral |
| Coordination Number | 6 | 4 | Likely 4 |
| Crystal System | Trigonal | Monoclinic | To be determined |
| Space Group | P-3 | C2/c | To be determined |
| Zn-N Bond Lengths (Å) | 2.177(2) - 2.182(2) | ~1.986 (mean) | Expected ~2.0 Å |
| N-Zn-N Angles (°) | ~90 and ~180 | 105.44(6) - 111.70(4) | Expected ~109.5° |
| Key Supramolecular Interactions | C-H···O hydrogen bonds | N-H···O hydrogen bonds, π-π stacking | Potential for C-H···anion and π-π stacking |
| Reference | [1][2] | [1][3] | - |
Analysis of Zn(1-methyl-1H-imidazole)₆₂
The crystal structure of hexakis(1-methyl-1H-imidazole)zinc(II) dinitrate reveals a central zinc(II) ion coordinated by six 1-methyl-1H-imidazole ligands, resulting in a distorted octahedral geometry.[1][2] The Zn-N bond lengths are approximately 2.18 Å.[2] The packing of the complex is influenced by weak C-H···O interactions between the imidazole ligands and the nitrate counter-ions. The absence of a bulky substituent at the 2-position allows for the accommodation of six ligands around the zinc center.
Analysis of Zn(5-phenyl-1H-imidazole)₄₂
In contrast, the crystal structure of tetrakis(5-phenyl-1H-imidazole)zinc(II) dinitrate shows a zinc(II) ion coordinated to four ligands, adopting a distorted tetrahedral geometry.[1][3] The presence of the phenyl group, even at the less sterically demanding 5-position, limits the coordination number to four. The mean Zn-N bond length is approximately 1.986 Å, and the N-Zn-N angles are indicative of a tetrahedral environment.[3] The crystal packing is stabilized by strong N-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings.[1][3]
Predicted Structure of a 1-Methyl-2-phenyl-1H-imidazole-Zinc(II) Complex
Based on the comparative data, a zinc(II) complex with 1-Methyl-2-phenyl-1H-imidazole is predicted to have a four-coordinate, distorted tetrahedral geometry. The significant steric bulk of the phenyl group at the C2 position, adjacent to the coordinating N3 nitrogen, would likely prevent the formation of a six-coordinate octahedral complex. The Zn-N bond lengths are expected to be in the range of ~2.0 Å, typical for tetrahedral zinc(II)-imidazole complexes. The supramolecular assembly in the solid state would likely be governed by a combination of C-H···anion interactions and potential π-π stacking of the phenyl rings.
Experimental Protocols
Synthesis of 1-Methyl-2-phenyl-1H-imidazole
A reliable synthesis of the 1-Methyl-2-phenyl-1H-imidazole ligand is a prerequisite for the preparation of its metal complexes. The following two-step procedure is a representative method.
Step 1: Synthesis of 2-Phenyl-1H-imidazole
-
In a round-bottom flask, dissolve the starting aldehyde (e.g., benzaldehyde) (1 mmol) in a suitable solvent such as ethanol.
-
Add an equimolar amount of a substrate like o-phenylenediamine (1 mmol).
-
Introduce a catalytic amount of an oxidizing agent.
-
Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-phenyl-1H-imidazole.
Step 2: N-Methylation of 2-Phenyl-1H-imidazole
-
Dissolve 2-phenyl-1H-imidazole (1 equivalent) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the imidazole nitrogen.
-
To the stirring solution, add a methylating agent like methyl iodide (1.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-Methyl-2-phenyl-1H-imidazole.
-
Purify the product by column chromatography or recrystallization.
General Synthesis and Crystallization of a 1-Methyl-2-phenyl-1H-imidazole Metal Complex
The following is a general procedure for the synthesis and crystallization of a metal complex, which can be adapted for various metal salts.
-
Synthesis:
-
Dissolve the 1-Methyl-2-phenyl-1H-imidazole ligand (e.g., 2-4 equivalents) in a suitable solvent such as methanol or ethanol.
-
In a separate flask, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, CuCl₂·2H₂O) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Stir the resulting mixture for a period ranging from a few minutes to several hours. The formation of a precipitate may indicate the formation of the complex.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
-
-
Crystallization for Single-Crystal X-ray Diffraction:
-
Slow Evaporation: Dissolve the synthesized complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, DMF) to form a nearly saturated solution. Allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small vial. Place this vial inside a larger, sealed container containing a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the complex solution will gradually decrease the solubility, promoting crystal growth.
-
Temperature Gradient: Create a temperature gradient across a saturated solution of the complex. Crystals may form in the cooler region where solubility is lower.
-
Visualization of Coordination and Synthetic Workflow
Coordination Modes of Imidazole Ligands
Caption: Coordination of 1-Methyl-2-phenyl-1H-imidazole to a metal center and resulting geometries.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of imidazole metal complexes.
Performance Comparison and Applications
The "performance" of these metal complexes can be evaluated based on their utility in various applications, which is intrinsically linked to their structural and electronic properties.
-
Catalysis: The steric environment around the metal center, dictated by the substitution pattern on the imidazole ligand, is crucial for catalytic activity. A complex with 1-Methyl-2-phenyl-1H-imidazole, likely having a more open coordination sphere than a hexacoordinate analogue, could exhibit enhanced catalytic performance in reactions where substrate access to the metal center is important. N-alkylated imidazole-stabilized metal nanoparticles have shown promise in catalysis.[4]
-
Biological Activity: Imidazole-containing compounds and their metal complexes are known to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[5][6] The specific substituents on the imidazole ring can modulate the lipophilicity and steric interactions of the complex with biological targets. The introduction of a phenyl group can enhance interactions with hydrophobic pockets in enzymes and receptors.
Conclusion and Future Outlook
While the definitive crystal structure of a 1-Methyl-2-phenyl-1H-imidazole metal complex awaits discovery, a comprehensive understanding of its likely coordination chemistry can be achieved through comparative analysis of its close analogues. The interplay of the N1-methyl and C2-phenyl substituents is predicted to favor a four-coordinate, tetrahedral geometry around a central metal ion like zinc(II). This structural arrangement, with its specific steric and electronic profile, suggests potential applications in catalysis and medicinal chemistry.
Future work should focus on the synthesis and successful crystallization of metal complexes with 1-Methyl-2-phenyl-1H-imidazole to validate these predictions. The detailed structural data obtained will be invaluable for the rational design of new catalysts and therapeutic agents based on this versatile ligand.
References
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Al-Masoudi, A. A., & Al-Jeboori, M. J. (2026). The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 1), 123–126. Available at: [Link]
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Al-Masoudi, A. A., & Al-Jeboori, M. J. (2026). The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN)zinc(II) dinitrate. ResearchGate. Available at: [Link]
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Al-Masoudi, A. A., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN)zinc(II) dinitrate. ResearchGate. Available at: [Link]
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Kaneda, T., et al. (2024). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 468–471. Available at: [Link]
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Mahdi, M.A., Jasim, L.S., & Mohamed, M.H. (2020). Synthesis and anticancer activity evaluation of novel ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) with some metal complexes. Systematic Reviews in Pharmacy, 11, 1979. Available at: [Link]
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Mitu, F. A., et al. (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. International Journal of Molecular Sciences, 24(10), 8809. Available at: [Link]
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O'Brien, C. J., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 14(11), 2940–2943. Available at: [Link]
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Raza, A., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. In New Trends in Synthesis of Nitrogen-Containing Heterocycles. IntechOpen. Available at: [Link]
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S. Al-Masoudi, A. A., & Al-Jeboori, M. J. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 925–929. Available at: [Link]
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Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1398–1401. Available at: [Link]
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Tanski, J. M., & Merritt, E. A. (2018). Polar Organic Materials from Achiral Molecules. Crystal Growth & Design, 18(7), 4257–4275. Available at: [Link]
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Wang, X., et al. (2020). N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. Chemistry – A European Journal, 26(46), 10499-10503. Available at: [Link]
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Yolcu, Z. (2020). Cadmium(II) Chloride Complex Containing 1-Vinylimidazole Ligand: Structural, Spectroscopic and Thermal Properties. Gümüşhane University Journal of Science and Technology Institute, 10(1), 25-31. Available at: [Link]
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Zhang, Y., et al. (2019). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry, 17(33), 7628-7649. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
